Technical Documentation Center

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 1-Methyl-1H-pyrazol-4-yl Derivatives in Targeted Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern targeted therapeutics, the bioisosteric replacement of traditional lipophilic rings (such as phenyl or thiazole groups) with nitrogen-rich heterocycles has become a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the bioisosteric replacement of traditional lipophilic rings (such as phenyl or thiazole groups) with nitrogen-rich heterocycles has become a cornerstone of rational drug design. Among these, the 1-methyl-1H-pyrazol-4-yl moiety has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors. By restricting hydrogen bond dynamics and optimizing physicochemical properties, this scaffold has successfully driven multiple clinical candidates—targeting c-Met, RET, CDK2, CHK1, and mutant EGFR—into advanced trials and regulatory approval. This whitepaper synthesizes the structural rationale, target engagement mechanisms, and validated experimental methodologies required to leverage this moiety in drug discovery workflows.

The Pharmacophore: Structural Rationale and Bioisosterism

From a medicinal chemistry perspective, the incorporation of the 1-methyl-1H-pyrazol-4-yl group is rarely accidental; it is a calculated structural intervention. Unsubstituted pyrazoles present a tautomeric challenge and act as both hydrogen bond donors and acceptors, which can lead to promiscuous binding across the highly conserved kinome.

By methylating the N1 position, we eliminate the hydrogen bond donor capacity. The remaining N2 atom acts as a strict, localized hydrogen bond acceptor. This precise electronic configuration allows the moiety to form highly directional interactions with the backbone amides of the kinase hinge region. Furthermore, the 1-methyl-1H-pyrazol-4-yl group significantly lowers the computed partition coefficient (cLogP) compared to phenyl rings, thereby enhancing aqueous solubility, reducing intrinsic hepatic clearance, and improving overall oral bioavailability[1].

SAR_Logic Lead Suboptimal Lead Compound (e.g., Phenyl/Thiazole Scaffold) Bioisostere Bioisosteric Replacement 1-Methyl-1H-pyrazol-4-yl Lead->Bioisostere SAR Optimization KinaseHinge Enhanced Hinge Binding (Strict H-bond Acceptor) Bioisostere->KinaseHinge Structural Biology Solubility Improved Physicochemical Properties (Lower cLogP) Bioisostere->Solubility PK/PD Profiling Selectivity High Kinase Selectivity & Reduced Off-Target Toxicity KinaseHinge->Selectivity Solubility->Selectivity

Workflow of SAR optimization using the 1-methyl-1H-pyrazol-4-yl bioisostere.

Target Landscape: Precision Kinase Inhibition

The therapeutic utility of 1-methyl-1H-pyrazol-4-yl derivatives spans several critical oncology targets. The moiety's ability to fit into tight hydrophobic pockets while maintaining optimal vector geometry for hinge binding makes it exceptionally versatile.

Overcoming Resistance in RET and c-Met Kinases

Acquired resistance to first- and second-generation kinase inhibitors is frequently mediated by solvent-front mutations. For instance, the clinical efficacy of the RET inhibitor selpercatinib is compromised by RET^G810R/S/C mutations. Recent structural optimizations have identified 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives that potently inhibit these solvent-front mutants (IC50 of 5.7–8.3 nM) by adopting a binding conformation that evades steric clashes at the G810 residue[2].

Similarly, in c-Met driven cancers, compounds like AMG 337 and Savolitinib utilize the 1-methyl-1H-pyrazol-4-yl group to achieve nanomolar inhibition and high unbound target coverage, effectively disrupting the HGF/c-Met signaling axis[1][3].

Cell Cycle Regulation via CDK2 and CHK1

In the pursuit of overcoming resistance to CDK4/6 inhibitors, CDK2 has re-emerged as a high-value target. Bioisosteric replacement of phenylsulfonamide or thiazole moieties with pyrazole derivatives has yielded N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. These compounds exhibit remarkable selectivity for CDK2 (Ki = 0.005 µM), inducing apoptosis and G2/M phase arrest in colorectal and ovarian cancer models[4]. Parallel successes have been observed in CHK1 inhibition for hematologic malignancies, where derivatives like compound (R)-17 demonstrated an IC50 of 0.4 nM with >4300-fold selectivity over CHK2[5].

Covalent Inhibition of Mutant EGFR

The development of third-generation irreversible EGFR inhibitors (e.g., PF-06747775) relies on targeting the T790M resistance mutation while sparing wild-type EGFR. The integration of the 1-methyl-1H-pyrazol-4-yl group in these scaffolds fine-tunes the reversible binding affinity prior to the covalent engagement of the electrophilic warhead with Cys797, minimizing proteome-wide reactivity and toxicity[6].

Pathway Ligand Growth Factors (e.g., HGF, EGF) Receptor RTKs (c-Met, EGFR, RET) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 1-Methyl-1H-pyrazol-4-yl Derivatives Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Proliferation & Survival Downstream1->Proliferation Downstream2->Proliferation

Disruption of oncogenic RTK signaling by 1-methyl-1H-pyrazol-4-yl derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of this pharmacophore across different targets, the following table summarizes key quantitative data from recent drug discovery campaigns.

Compound / LeadTarget KinaseKey Mutation / StatePotency (IC50 / Ki)Selectivity / Phenotype
Compound 20p RETG810R/S/C (Solvent-front)5.7 – 8.3 nMOvercomes selpercatinib resistance; 30.4% oral bioavailability[2].
Compound 15 CDK2Wild-typeKi = 5.0 nMSub-micromolar antiproliferative activity across 13 cancer lines[4].
Compound (R)-17 CHK1Wild-type0.4 nM>4300-fold selectivity over CHK2; TGI = 90.29% in xenografts[5].
AMG 337 (Cmpd 23) c-MetUnphosphorylated state< 5.0 nMHigh unbound fraction; no time-dependent CYP3A4 inhibition[1].
PF-06747775 EGFRL858R / T790MSub-nanomolarIrreversible covalent binder; spares Wild-Type EGFR[6].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that the success of integrating this moiety relies heavily on robust, self-validating experimental protocols. Below are the definitive workflows for synthesizing these derivatives and profiling their kinase activity.

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient route to install the 1-methyl-1H-pyrazol-4-yl group onto a core scaffold (e.g., a pyrimidine or naphthyridine ring) is via Suzuki-Miyaura coupling using 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Causality & Rationale: The pinacol ester is selected for its superior stability against protodeboronation compared to the free boronic acid. We utilize


 combined with a bulky, electron-rich phosphine ligand (e.g., XPhos). The electron-rich nature of XPhos accelerates the oxidative addition of the unreactive aryl chloride core, while its steric bulk facilitates the rapid reductive elimination of the final product, preventing catalyst degradation.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide core (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv) and XPhos (0.10 equiv).
    
  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Self-Validation: Degassing via three freeze-pump-thaw cycles is critical; residual oxygen will rapidly oxidize the phosphine ligand, killing the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
    
Kinase Selectivity Profiling Workflow (TR-FRET Assay)

To validate the target engagement of the synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high sensitivity and low compound-interference (autofluorescence) rates.

Causality & Rationale: Because 1-methyl-1H-pyrazol-4-yl derivatives are ATP-competitive hinge binders, the assay must be performed at the apparent


 for ATP specific to each kinase. Running the assay at artificially low ATP concentrations will yield falsely potent 

values that do not translate to cellular environments.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 3X enzyme/substrate mixture (e.g., RET or CDK2 kinase, biotinylated peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 100 nL of the test compound (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Pre-incubation: Add 5 µL of the 3X enzyme/substrate mixture to the wells. Incubate for 30 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of 3X ATP solution (prepared at the kinase-specific

    
    ). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) measuring the emission ratio of 665 nm / 615 nm.

  • Self-Validation System: Every plate must contain DMSO-only wells (100% activity) and wells treated with 10 µM Staurosporine (0% activity). Calculate the Z'-factor; the assay is only validated and accepted if

    
    .
    

Conclusion

The 1-methyl-1H-pyrazol-4-yl moiety is far more than a structural placeholder; it is a highly functionalized bioisostere that dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. By acting as a precise hydrogen bond acceptor, lowering lipophilicity, and navigating the steric constraints of mutated kinase pockets, it has enabled the discovery of next-generation therapeutics capable of overcoming severe clinical resistance. For medicinal chemists, mastering the synthetic integration and biochemical profiling of this pharmacophore is essential for the continued evolution of targeted oncology drugs.

References

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (PMC).[Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry.[Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of Mutated EGFR. Journal of Medicinal Chemistry.[Link]

  • Savolitinib (CID 68289010). PubChem Database.[Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development In the journey of a new chemical entity (NCE) from discovery to a viable drug product, understanding its physicochemical properties is paramount. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's therapeutic efficacy and developability.[1][2][3] Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, variable patient response, and difficulties in formulation development.[4] Consequently, a comprehensive solubility profile in various solvents is not just a data point; it is a foundational piece of knowledge that guides crucial decisions in process chemistry, formulation science, and ultimately, clinical success.[5]

This guide focuses on a novel compound, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid . Given the relative novelty of this molecule, publicly available, extensive solubility data is scarce. Therefore, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to meticulously determine and interpret the solubility profile of this compound in a range of common organic solvents. The methodologies outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, reliable data.

Part 1: Physicochemical Characterization of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

A thorough understanding of a molecule's structure and inherent physicochemical properties is the first step in predicting its solubility behavior.

1.1 Molecular Structure

The chemical structure of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is presented below:

A 2D representation of the molecular structure of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

1.2 Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, we can infer its likely properties based on its constituent functional groups and the known characteristics of similar pyrazole derivatives.[6][7][8][9][10]

  • Acidity/Basicity: The presence of a carboxylic acid group (-COOH) confers acidic properties to the molecule. The pyrazole ring contains two nitrogen atoms; one is a pyrrole-type nitrogen (proton donor) and the other is a pyridine-type nitrogen (proton acceptor).[9] This suggests the molecule is amphoteric, though the carboxylic acid is likely the more dominant feature in terms of its acidic/basic character in typical organic solvents.

  • Hydrogen Bonding: The molecule has both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the ether oxygen, the carbonyl oxygen, and the pyridine-type nitrogen of the pyrazole ring). This capacity for hydrogen bonding will significantly influence its interaction with protic and aprotic polar solvents.

  • Polarity: The combination of the polar pyrazole ring, the ether linkage, and the carboxylic acid group suggests that the molecule possesses a significant degree of polarity. However, the overall polarity is a balance between these polar functionalities and the non-polar hydrocarbon portions of the molecule.

  • Lipophilicity (LogP): Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key factor in solubility and permeability.[11] For pyrazole derivatives, LogP values are critical for oral absorption.[6] Given the structure, a moderate LogP value can be anticipated, suggesting potential for both aqueous and organic solvent solubility to some extent.

Part 2: Theoretical Principles of Solubility in Organic Solvents

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as entropy changes upon dissolution.[12] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[13]

2.1 Key Factors Influencing Solubility

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[14] The polarity of organic solvents can be broadly categorized based on their dielectric constant and dipole moment.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (protic solvents like alcohols) can effectively solvate solutes that also have hydrogen bond donor and/or acceptor sites.

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic.[12][14][15] However, this relationship is not always linear and should be determined experimentally.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[14]

2.2 Classification of Organic Solvents

A well-chosen set of solvents with varying polarities and functionalities is crucial for building a comprehensive solubility profile.

Solvent Class Example Solvents Key Characteristics Anticipated Interaction with the Analyte
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; high polarity.High solubility is expected due to the ability to form hydrogen bonds with the carboxylic acid and pyrazole nitrogen atoms.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High polarity but no O-H or N-H bonds for donation.Good solubility is likely due to dipole-dipole interactions with the polar functional groups of the analyte.
Non-polar Hexane, Toluene, DichloromethaneLow polarity; primarily London dispersion forces.Lower solubility is anticipated as these solvents cannot effectively solvate the polar regions of the molecule.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a solute that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[16][17] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[18][19][20]

3.1 Materials and Equipment

  • Analyte: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (solid, high purity)

  • Solvents: A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of appropriate purity (e.g., HPLC grade).

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

3.2 Experimental Workflow

The following workflow outlines the key steps for determining the solubility of the target compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid analyte into vials B Add a known volume of solvent A->B C Seal vials and place on shaker at constant temperature B->C D Shake for a defined period (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Centrifuge to pellet remaining solid E->F G Withdraw supernatant and filter through a syringe filter F->G I Inject the filtered sample into the HPLC system G->I H Prepare a calibration curve of the analyte J Quantify the analyte concentration against the calibration curve H->J I->J

Caption: Workflow for Thermodynamic Solubility Determination.

3.3 Step-by-Step Methodology

  • Preparation:

    • Accurately weigh an excess amount of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[20] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • To further separate the solid and liquid phases, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial for HPLC analysis. This step is crucial to remove any undissolved microparticles.

  • Analysis (HPLC-UV):

    • Prepare a series of standard solutions of the analyte in a suitable solvent (often the mobile phase of the HPLC method) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample solutions into the HPLC.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.[21]

  • Data Calculation:

    • The solubility is the concentration determined by HPLC, expressed in units such as mg/mL or µM.

Part 4: Data Presentation and Interpretation

4.1 Summarizing Solubility Data

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solvent Solvent Class Dielectric Constant (at 20°C) Solubility at 25°C (mg/mL) Solubility at 25°C (µM)
MethanolProtic Polar33.0
EthanolProtic Polar24.3
AcetoneAprotic Polar20.7
AcetonitrileAprotic Polar37.5
Ethyl AcetateAprotic Polar6.0
DichloromethaneNon-polar9.1
TolueneNon-polar2.4
HexaneNon-polar1.9

This table is a template for presenting the experimentally determined solubility data.

4.2 Interpretation of Results for Drug Development

The solubility profile provides critical insights for various stages of drug development:

  • Process Chemistry and Crystallization: Knowledge of solubility in different organic solvents is fundamental for developing efficient crystallization processes for purification and isolation of the active pharmaceutical ingredient (API).[22] Solvents with a significant change in solubility with temperature are often good candidates for recrystallization.

  • Formulation Development: The solubility data guides the selection of solvents for liquid formulations and can inform strategies for developing solid dosage forms. For instance, high solubility in a particular solvent might make it suitable for a solvent-based granulation process.[16]

  • Preclinical Studies: For in vitro and in vivo studies, understanding the solubility in solvents like DMSO (often used for initial stock solutions) and co-solvents is essential for preparing accurate dosing solutions and avoiding compound precipitation in assays.[19]

Conclusion

Determining the solubility profile of a new chemical entity like 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a critical early-stage activity in drug development. While pre-existing data for this specific molecule is limited, a systematic and rigorous experimental approach, such as the shake-flask method coupled with HPLC analysis, can generate the high-quality data needed to guide subsequent development activities. By understanding the interplay between the molecule's physicochemical properties and the characteristics of various organic solvents, researchers can make informed decisions that pave the way for successful formulation and, ultimately, a viable therapeutic product.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Guedes-da-Silva, M. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Ionescu, C., & Mircioiu, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Politehnica University of Bucharest Scientific Bulletin Series C-Electrical Engineering and Computer Science.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Wikipedia. (n.d.). Solubility.
  • Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Kumar, S., & Singh, A. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Singh, R., et al. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
  • El-Metwaly, N., et al. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Fluorochem. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)-propionic acid.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Laha, S., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Cárdenas-Galindo, A., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Sugano, K., et al. (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
  • Cristofoletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Musso, N., et al. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.
  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate.
  • ICH. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Wang, C., et al. (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. ResearchGate.
  • Wang, C., et al. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data.
  • Kjell, A., & Dahlgren, D. (2022, February 15). Discovery solubility measurement and assessment with drug development in mind. Drug Discovery Today.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

Sources

Foundational

metabolic stability predictions for 1-methyl-pyrazole scaffolds

Topic: Metabolic Stability Predictions for 1-Methyl-Pyrazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The 1-methyl-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for 1-Methyl-Pyrazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The 1-methyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands. However, its utility is frequently compromised by a specific metabolic liability: oxidative N-demethylation . This transformation, primarily mediated by Cytochrome P450 (CYP) isoforms 3A4 and 2C9, leads to the formation of a reactive carbinolamine intermediate and the subsequent release of formaldehyde and the des-methyl pyrazole.

This guide provides a comprehensive technical framework for predicting, validating, and mitigating this metabolic instability. It moves beyond standard assays to establish a causal link between electronic structure and intrinsic clearance (


), offering a self-validating workflow for lead optimization.

Part 1: The Mechanistic Basis of Instability

To predict stability, one must understand the mechanism of failure. In 1-methyl-pyrazole, the methyl group attached to the nitrogen is electronically activated, making it a "soft spot" for enzymatic oxidation.

1.1 The CYP450 N-Dealkylation Pathway

The metabolic clearance of 1-methyl-pyrazole is dominated by a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent iron-oxo species of CYP450 (Compound I).

  • H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the

    
    -methyl group.
    
  • Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical from the heme.

  • Carbinolamine Collapse: The unstable hydroxymethyl intermediate (

    
    -CH
    
    
    
    OH) spontaneously collapses, releasing formaldehyde (HCHO) and the free pyrazole (
    
    
    -H).
1.2 Pathway Visualization

MetabolicPathway Parent 1-Methyl-Pyrazole (Substrate) CYP CYP3A4/2C9 (Oxidation) Parent->CYP Binding Intermediate Hydroxymethyl-Pyrazole (Carbinolamine) CYP->Intermediate C-Hydroxylation Collapse Spontaneous Decomposition Intermediate->Collapse Product NH-Pyrazole (Metabolite) Collapse->Product Byproduct Formaldehyde (HCHO) Collapse->Byproduct

Figure 1: The oxidative N-demethylation cascade of 1-methyl-pyrazole. The critical rate-limiting step is typically the initial C-H abstraction.

Part 2: In Silico Prediction Architecture

Before synthesis, computational modeling must be used to rank-order compounds based on their liability. Relying solely on "gut feeling" is inefficient.

2.1 Electronic Parameterization

The susceptibility of the


-methyl group correlates with the Bond Dissociation Energy (BDE)  of the C-H bond.
  • Protocol: Calculate the BDE for the

    
    -methyl hydrogens using DFT (Density Functional Theory) at the B3LYP/6-31G* level or higher.
    
  • Threshold: C-H BDE values < 85 kcal/mol indicate high metabolic lability.

2.2 SOM (Site of Metabolism) Prediction Tools

Use consensus modeling to identify if the methyl group is the primary Site of Metabolism (SOM) versus the pyrazole ring carbons.

  • Recommended Tools: StarDrop (P450 module), SMARTCyp, or Schrödinger (Metabolite Prediction).

  • Interpretation: If the

    
    -methyl group has a "Site Lability" score in the top 10% of the molecule, prioritization of analogs (e.g., deuteration) is required.
    

Part 3: Experimental Validation (In Vitro Protocols)

This section details a self-validating protocol for determining Intrinsic Clearance (


). This protocol ensures data integrity by including specific controls for CYP activity and cofactor regeneration.
3.1 Microsomal Stability Assay Protocol

Objective: Determine the in vitro


 and 

using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Positive Control: Verapamil or Testosterone (high turnover).

  • Negative Control: Warfarin (low turnover).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix 490 µL of Phosphate Buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final) and Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to allow enzyme-substrate binding.

  • Initiation:

    • Add 10 µL of NADPH regenerating system to start the reaction.

    • Self-Validation Check: Run a parallel "Minus NADPH" control. If degradation occurs here, the instability is chemical (hydrolysis), not metabolic.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 200 µL ice-cold Acetonitrile (containing Internal Standard) to quench the reaction.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

3.2 Data Calculation

Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. time. The slope of the line is 

.




Data Interpretation Table:

CL_int (µL/min/mg)ClassificationAction for 1-Me-Pyrazole
< 10Low ClearanceScaffold is stable; proceed.
10 - 45ModerateMonitor; check for active metabolites.
> 45High ClearanceCritical Liability. Apply structural fixes (Part 4).

Part 4: Structural Optimization Strategies

When the 1-methyl-pyrazole scaffold shows high clearance, three specific modifications have proven efficacy in increasing stability without destroying potency.

4.1 Strategy A: Deuteration (The "Heavy" Methyl)

Replacing the hydrogens on the methyl group with deuterium (


-CD

) exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger (lower zero-point energy) than the C-H bond, making the initial abstraction step slower.
  • Expectation: A KIE of 2–5x reduction in clearance is typical for CYP-mediated N-demethylation.

4.2 Strategy B: Steric Shielding

Introduce a bulky substituent (e.g., Cl, F, Methyl) at the ortho position of the phenyl ring (or other group) attached to the pyrazole.

  • Mechanism: This forces the pyrazole ring to twist out of planarity or creates steric hindrance that prevents the heme iron of CYP3A4 from accessing the

    
    -methyl group.
    
4.3 Strategy C: Electronic Deactivation

Add an electron-withdrawing group (EWG) such as Fluorine or CF


 to the pyrazole ring (C4 position).
  • Mechanism: This lowers the electron density on the nitrogen, increasing the oxidation potential and making the C-H abstraction energetically more difficult.

4.4 Optimization Logic Flow

OptimizationStrategy Start High CL_int (>45) Detected Decision Is the N-Methyl essential for binding? Start->Decision Yes Yes Decision->Yes No No Decision->No Deuteration Strategy A: Deuteration (N-CD3) Yes->Deuteration Sterics Strategy B: Ortho-Shielding Yes->Sterics Remove Remove Methyl (Use NH or N-Cyclopropyl) No->Remove Test Re-test CL_int Deuteration->Test Sterics->Test Remove->Test

Figure 2: Decision tree for optimizing 1-methyl-pyrazole metabolic stability.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Muir, N. M., et al. (2012). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 52(3), 321-324. Link

  • Shaffer, C. L., et al. (2010). Drug metabolism and pharmacokinetics of the JAK inhibitor ruxolitinib in laboratory animals and humans. Drug Metabolism and Disposition, 38, 2010. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Exploratory

High-Purity Sourcing and Synthesis Guide: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid

Executive Summary The development of novel therapeutics frequently relies on specialized bifunctional building blocks to optimize target binding and physicochemical properties. 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on specialized bifunctional building blocks to optimize target binding and physicochemical properties. 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a highly versatile, yet commercially scarce, pyrazole-ether-carboxylic acid derivative. It serves as an optimal linker and pharmacophore in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly selective kinase inhibitors.

This technical guide outlines the strategic sourcing, de novo synthesis, and rigorous analytical validation required to obtain this compound at >98% purity, providing a self-validating framework for advanced research applications.

Chemical Profile & Mechanistic Utility

Unlike its widely available carbon-linked analogue, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2)[1], the target molecule incorporates an ether linkage at the C4 position of the pyrazole ring. This structural nuance provides three distinct advantages in drug design:

  • Electronic Effects: The oxygen atom donates electron density into the pyrazole ring via resonance, altering the pKa of the heterocycle and modulating its interaction with target proteins (e.g., acting as a stronger hydrogen bond acceptor).

  • Conformational Flexibility: The ether oxygen introduces a distinct dihedral angle preference compared to a methylene group, optimizing the vector of the propanoic acid linker for binding pocket occupation or surface exposure in chimeric molecules.

  • Functional Handles: The terminal carboxylic acid enables standard amide coupling (e.g., HATU/DIPEA) to amines, while the 1-methyl group prevents unwanted tautomerization or N-alkylation side reactions during complex library synthesis[2].

Sourcing Strategy: Supply Chain vs. Custom Synthesis

Because 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is not a standard off-the-shelf catalog item, researchers must pivot to custom synthesis. The most efficient and reliable strategy avoids unpredictable lead times from Custom Synthesis Organizations (CSOs) by relying on the procurement of two highly accessible precursors:

  • 1-Methyl-1H-pyrazol-4-ol (CAS 78242-20-3): Commercially available from suppliers such as [3] and[4].

  • Ethyl 3-bromopropanoate (CAS 539-74-2): A standard, inexpensive alkylating agent.

Relying on these validated starting materials ensures a reproducible, scalable, and cost-effective supply chain.

Experimental Protocol: De Novo Synthesis & Purification

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Form the ether linkage while preventing elimination side reactions.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1-methyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality Insight: K₂CO₃ is specifically chosen over stronger bases like Sodium Hydride (NaH). While NaH would rapidly deprotonate the pyrazolol, it also heavily promotes the E2 elimination of ethyl 3-bromopropanoate to form volatile ethyl acrylate. The mild nature of K₂CO₃ favors the desired Sₙ2 substitution pathway.

  • Alkylation: Add ethyl 3-bromopropanoate (1.2 eq) dropwise. Heat the reaction mixture to 60°C for 12 hours.

  • In-Process Validation: Sample the reaction and analyze via LC-MS. The presence of the intermediate mass[M+H]⁺ = 199.2 Da confirms successful coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude ethyl 3-((1-methyl-1H-pyrazol-4-yl)oxy)propanoate.

Step 2: Ester Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid for downstream coupling.

  • Preparation: Dissolve the crude ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

    • Causality Insight: LiOH is preferred over NaOH or KOH. Lithium salts of carboxylic acids are generally more soluble in organic/aqueous mixtures, preventing premature precipitation and ensuring complete conversion. Furthermore, the mild conditions prevent any potential cleavage of the newly formed ether bond.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (10% MeOH in DCM) until the ester spot is completely consumed.

  • Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water, cool to 0°C, and slowly acidify to pH 3 using 1M HCl.

  • Isolation: Extract the aqueous layer with a 4:1 mixture of Chloroform:Isopropanol (3x).

    • Causality Insight: The highly polar nature of the target acid makes standard ethyl acetate extraction inefficient; the addition of isopropanol disrupts hydrogen bonding with water, drastically improving the partition coefficient.

  • Purification: Dry the combined organic layers, concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure target compound.

Analytical Validation & High-Purity Qualification

To ensure the compound is suitable for sensitive biological assays or complex library synthesis, it must pass a stringent Quality Control (QC) panel. The table below outlines the required specifications.

Analytical MethodParameterSpecification / Acceptance CriteriaMechanistic Rationale
HPLC (UV 254 nm) Chemical Purity≥ 98.0% (Area Normalization)Prevents side-reactions in stoichiometric amide couplings.
LC-MS (ESI+) Identity[M+H]⁺ = 171.2 ± 0.2 DaConfirms the exact molecular weight of the target acid.
¹H-NMR (400 MHz, DMSO-d₆) Structural IntegrityConforms to structure; no solvent peaksValidates the ether linkage (triplet at ~4.1 ppm) and pyrazole protons.
Karl Fischer Titration Moisture Content≤ 0.5% w/wExcess water quenches coupling reagents (e.g., HATU, EDC) in downstream steps.

Workflow & Decision Matrix

SynthesisWorkflow Start Precursor Sourcing CAS 78242-20-3 & CAS 539-74-2 Alkylation Step 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start->Alkylation Intermediate Ethyl 3-((1-methyl-1H-pyrazol-4-yl)oxy)propanoate Alkylation->Intermediate LC-MS Check Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Acidification Acidification & Extraction (1M HCl to pH 3) Hydrolysis->Acidification TLC Check Crude Crude Target Acid Acidification->Crude Purification Purification (Prep-HPLC / Recrystallization) Crude->Purification QC Analytical QC (NMR, LC-MS, KF) Purification->QC QC->Purification Fail Final High-Purity Target Compound (>98% Purity) QC->Final Pass

Fig 1. Synthesis and QC workflow for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

References

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid from raw materials

Introduction & Strategic Analysis The target molecule, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid , features a pyrazole core functionalized with an ether-linked propanoic acid tail. This structural motif is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The target molecule, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid , features a pyrazole core functionalized with an ether-linked propanoic acid tail. This structural motif is a critical bioisostere in medicinal chemistry, often serving as a linker to improve solubility or as a pharmacophore mimic for carboxylic acid-containing metabolites.

Retrosynthetic Logic

Direct functionalization of the electron-rich pyrazole ring at the C4 position is the primary challenge. While electrophilic aromatic substitution (EAS) is possible, it typically yields the 4-halo or 4-nitro derivatives. The introduction of the oxygen atom is best achieved via the oxidation of a C4-metal/boron species or nucleophilic displacement (though difficult on unactivated pyrazoles).

Selected Route:

  • Precursor Synthesis: Conversion of commercially available 4-bromo-1-methyl-1H-pyrazole to the corresponding boronic ester via Miyaura borylation (or lithiation/quench).

  • Hydroxylation: Oxidative conversion of the boronate to 1-methyl-1H-pyrazol-4-ol .

  • Etherification: Williamson ether synthesis using ethyl 3-bromopropionate (or Michael addition to an acrylate).

  • Hydrolysis: Saponification of the ester to the final acid.

This route is chosen for its scalability, mild conditions, and the avoidance of harsh demethylation steps associated with methoxy-pyrazole precursors.

Synthetic Pathway Visualization

The following diagram outlines the chemical transformations and logic flow.

G Start 4-Bromo-1-methyl-1H-pyrazole (CAS: 25676-75-9) Step1 Boronic Ester Intermediate Start->Step1 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc (Miyaura Borylation) Step2 1-Methyl-1H-pyrazol-4-ol Step1->Step2 H2O2, NaOH (Oxidation) Step3 Ethyl Ester Intermediate Step2->Step3 Ethyl 3-bromopropionate K2CO3, DMF (O-Alkylation) Final Target: 3-((1-Methyl-1H-pyrazol-4-yl)oxy) propanoic acid Step3->Final LiOH, THF/H2O (Saponification)

Caption: Four-stage synthetic route from 4-bromopyrazole to the target ether-acid.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Objective: Activate the C4 position for subsequent hydroxylation.

  • Reagents:

    • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

    • Bis(pinacolato)diboron (1.1 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • 1,4-Dioxane (anhydrous, 10 mL/g substrate)

Protocol:

  • Charge a reaction flask with 4-bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, and KOAc.

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add anhydrous 1,4-dioxane and the Pd catalyst under nitrogen flow.

  • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS for consumption of bromide.

  • Work-up: Cool to room temperature (RT), filter through a Celite pad, and wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: The crude boronate is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Stage 2: Synthesis of 1-Methyl-1H-pyrazol-4-ol

Objective: Convert the boronate to the hydroxyl group (Ipso-substitution).

  • Reagents:

    • Boronate Intermediate (from Stage 1)

    • Hydrogen Peroxide (30% aq., 3.0 equiv)

    • Sodium Hydroxide (1M aq., 2.0 equiv)

    • THF (5 mL/g substrate)

Protocol:

  • Dissolve the boronate intermediate in THF and cool to 0°C in an ice bath.

  • Add 1M NaOH solution dropwise.

  • Add 30% H₂O₂ dropwise, maintaining the internal temperature below 10°C (exothermic reaction).

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Quench: Carefully add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide (check with starch-iodide paper).

  • Isolation: Acidify to pH ~6 with 1M HCl. Extract with EtOAc (3x).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Note: 4-Hydroxypyrazoles can be unstable; use immediately or store under inert gas at -20°C.

Stage 3: Synthesis of Ethyl 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoate

Objective: Form the ether linkage via O-alkylation.

  • Reagents:

    • 1-Methyl-1H-pyrazol-4-ol (1.0 equiv)

    • Ethyl 3-bromopropionate (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Acetonitrile (MeCN) or DMF (10 mL/g)

Protocol:

  • Dissolve 1-methyl-1H-pyrazol-4-ol in dry MeCN (or DMF).

  • Add K₂CO₃ and stir at RT for 15 minutes to generate the phenoxide-like anion.

  • Add ethyl 3-bromopropionate dropwise.

  • Heat the mixture to 60°C for 4–8 hours.

  • Work-up: Cool to RT, filter off solids, and concentrate the solvent.

  • Dilute residue with water and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient) to isolate the O-alkylated product.

Stage 4: Hydrolysis to 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid

Objective: Final deprotection to yield the free acid.

  • Reagents:

    • Ethyl ester intermediate (1.0 equiv)[1]

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

    • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O in one portion.[2][3][4]

  • Stir at RT for 2–4 hours (monitor by LCMS for disappearance of ester).

  • Work-up: Concentrate THF under reduced pressure.

  • Acidify the aqueous residue to pH ~3-4 using 1M HCl.

  • Isolation: If the product precipitates, filter and wash with cold water. If not, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to dryness.

  • Final Purification: Recrystallization from EtOAc/Hexane or preparative HPLC if high purity (>98%) is required.

Quality Control & Data Summary

Expected Analytical Data:

AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity > 97%HPLC (254 nm)
MS (ESI+) [M+H]+ = 171.07 (Calc.)LC-MS
1H NMR (DMSO-d6) δ ~12.2 (s, 1H, COOH), 7.4 (s, 1H, Py-H), 7.1 (s, 1H, Py-H), 4.1 (t, 2H, O-CH2), 3.7 (s, 3H, N-Me), 2.6 (t, 2H, CH2-CO)400 MHz NMR

Safety Critical Control Points (SCCP):

  • Peroxide Handling: In Stage 2, ensure complete quenching of H₂O₂ before work-up to prevent explosion hazards during concentration.

  • Alkylation Agents: Ethyl 3-bromopropionate is a lachrymator and alkylating agent. Handle in a fume hood.

Workflow Diagram

Workflow cluster_0 Stage 1 & 2: Core Synthesis cluster_1 Stage 3 & 4: Side Chain Assembly A Start: 4-Bromo-1-methylpyrazole + B2pin + Pd cat B Heat 90°C, 4h (Miyaura Borylation) A->B C Oxidation: H2O2 / NaOH (In-situ Hydroxylation) B->C D Isolate 4-Hydroxypyrazole C->D E Alkylation: Ethyl 3-bromopropionate K2CO3, 60°C D->E F Saponification: LiOH THF/H2O, RT E->F G Acidification (pH 3) & Extraction F->G H Final Product: Vacuum Dry G->H

Caption: Operational workflow for the synthesis process.

References

  • Miyaura Borylation of Heterocycles: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Oxidation of Boronates to Phenols: Webb, K. S., & Levy, D. (1995). A mild, one-pot procedure for the conversion of arylboronic acids to phenols. Tetrahedron Letters, 36(29), 5117-5118. Link

  • O-Alkylation of Hydroxypyrazoles: Menon, S. K., et al. (2021). Synthesis and SAR of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • General Hydrolysis Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard LiOH hydrolysis conditions).

Sources

Application

Application Note: Amide Coupling with 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

This Application Note and Protocol Guide details the use of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in amide coupling reactions.[1] This specific building block features an electron-rich pyrazole ether scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in amide coupling reactions.[1] This specific building block features an electron-rich pyrazole ether scaffold, often used in medicinal chemistry to modulate polarity and metabolic stability compared to all-carbon linkers.[1]

[1]

Introduction & Compound Profile

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a bifunctional building block containing a carboxylic acid reactive handle and a 1-methyl-pyrazole core linked via an ether oxygen.[1] Unlike its carbon-linked analog (3-(1-methyl-1H-pyrazol-4-yl)propanoic acid), the inclusion of the ether oxygen at the 4-position significantly increases the electron density of the pyrazole ring and alters the solubility profile, making it more polar.[1]

Physicochemical Considerations[1][2][3][4][5][6][7][8][9]
  • Solubility: The compound is moderately soluble in Dichloromethane (DCM) but highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]

  • Reactivity: The propanoic acid tail is unhindered and generally highly reactive.[1] However, the ether linkage requires that strongly acidic conditions (e.g., high temp with strong Lewis acids) be monitored to prevent potential cleavage, although the pyrazole-ether bond is typically robust.[1]

  • Electronic Effects: The electron-donating alkoxy group makes the pyrazole ring electron-rich.[1] While this does not directly interfere with the distal carboxylic acid coupling, it makes the ring susceptible to electrophilic attack if side reactions occur (e.g., nitration/halogenation in other steps).[1]

Selection Guide: Choosing the Right Protocol

Not all coupling reagents are created equal.[1][2] Use the decision matrix below to select the optimal protocol for your specific amine partner.

CouplingSelection Start Start: Analyze Amine Partner IsReactive Is the Amine Primary/Secondary & Unhindered? Start->IsReactive Scale Reaction Scale? IsReactive->Scale Yes IsWeak Is the Amine Weakly Nucleophilic (Aniline)? IsReactive->IsWeak No (Hindered/Weak) ProtocolA Protocol A: HATU/DIPEA (High Yield, Discovery Scale) Scale->ProtocolA < 100 mg (Library) ProtocolB Protocol B: T3P (Propylphosphonic Anhydride) (Easy Workup, Low Epimerization) Scale->ProtocolB > 100 mg (Process) IsWeak->ProtocolA Moderately Weak ProtocolC Protocol C: Acid Chloride (Ghosez's Reagent) (For 'Dead' Amines) IsWeak->ProtocolC Extremely Weak/Hindered

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol based on amine reactivity and reaction scale.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best For: Discovery chemistry, library synthesis, and valuable amines.[1] Mechanism: HATU generates an active ester (O-At) species in situ, which reacts rapidly with the amine.[1]

Materials:

  • Acid: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (1.0 equiv)[1]

  • Amine: 1.0 – 1.2 equiv[3]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DCM.[1][4]

Procedure:

  • Dissolution: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv) to the acid solution. Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution typically turns yellow/orange.[1] This pre-activation step ensures the formation of the activated ester.[1]

  • Coupling: Add the Amine (1.0–1.2 equiv) followed by the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][5]

    • Checkpoint: The product should be the major peak.[1] If the activated ester persists, add 0.5 equiv more amine.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

Protocol B: Scalable & Clean Coupling (T3P)

Best For: Scale-up (>500mg), ease of purification (water-soluble byproducts), and avoiding racemization (though not an issue for this achiral acid).[1]

Materials:

  • Acid: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (Propylphosphonic anhydride) (50% wt in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF.[1]

Procedure:

  • Combination: In a reactor/flask, combine the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).[1]

  • Addition: Cool the mixture to 0°C (optional, but good practice). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Why T3P? T3P acts as a kinetic dehydrating agent.[1] The byproducts are water-soluble phosphonates, eliminating the need for column chromatography in many cases.[1]

  • Workup:

    • Quench with water.[1][3]

    • Separate layers.[1][4] Wash organic layer with 1M HCl (if amine product is not basic) or 10% Citric Acid, then sat.[1] NaHCO₃.

    • Concentrate to yield clean product.

Protocol C: Acid Chloride Activation (Ghosez’s Reagent)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.[1] Note: Standard oxalyl chloride can be used, but Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is milder and generates neutral byproducts.[1]

Procedure:

  • Activation: Dissolve Acid (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT.

    • Monitoring: Aliquot into MeOH to check for methyl ester formation by LC-MS (indicates acid chloride was formed).

  • Coupling: Add the Amine (1.0 equiv) and Pyridine (2.0 equiv) or DIPEA .[1]

  • Reaction: Stir at RT or reflux (40°C) if necessary for 4–12 hours.

Analytical Data Summary

When characterizing the amide product, specific spectral features confirm the integrity of the pyrazole-ether moiety.[1]

FeatureMethodExpected Signal / Observation
Ether Linkage ¹H NMRTriplet (or multiplet) at δ 4.2 – 4.5 ppm (O-CH₂- protons).[1]
Pyrazole-CH₃ ¹H NMRSinglet at δ 3.7 – 3.9 ppm (N-CH₃).[1]
Amide Bond IRStrong band at 1640 – 1680 cm⁻¹ (C=O stretch).[1]
Mass Spec LC-MS[M+H]⁺ consistent with formula. Look for lack of hydrolysis (M-Amine).[1]

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause: Pyrazole nitrogen might be interfering (acting as a base), or the acid solubility is poor in DCM.[1]

  • Solution: Switch solvent to DMF or NMP .[1] Use HATU protocol with pre-activation time extended to 20 minutes.[1]

Problem: Product trapped in aqueous phase
  • Cause: The pyrazole ring and the amide functionality can make the molecule polar.[1]

  • Solution: During workup, do not use 1M HCl if the product has basic sites.[1] Use DCM:Isopropanol (3:1) for extraction instead of EtOAc to pull the product from the aqueous layer.[1]

Problem: "O-Acylation" side reaction
  • Cause: Rare, but if the amine has a hydroxyl group (e.g., amino-alcohol), ester formation might compete.[1]

  • Solution: Use T3P (Protocol B), which is highly chemoselective for amides over esters.[1]

Visualization: Reaction Workflow

Workflow Reactants Acid + Amine (Solvent: DMF) Activation Activation (HATU/DIPEA) Reactants->Activation Add Reagents Intermediate Active Ester (O-At Species) Activation->Intermediate 5-10 min Coupling Coupling (Nucleophilic Attack) Intermediate->Coupling + Amine Workup Workup (Aq. Wash / Dry) Coupling->Workup 2-16 h Product Final Amide Workup->Product Isolation

Figure 2: Step-by-step workflow for the HATU-mediated coupling of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Patterson, A. W., et al. (2011). T3P: A Convenient and Scalable Reagent for Amide Bond Formation.[1] Organic Process Research & Development, 15(5), 1133-1137.[1] (General application of T3P for polar acids).

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (Context for pyrazole solubility and handling). Link[1]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines.[1] Organic & Biomolecular Chemistry. Link

Sources

Method

Application Note: Strategic Implementation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid in PROTAC Design

This is a comprehensive Application Note and Protocol guide designed for senior researchers and drug discovery scientists. It focuses on the strategic implementation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid as...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide designed for senior researchers and drug discovery scientists. It focuses on the strategic implementation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid as a functional linker module in PROTAC design.

Part 1: Executive Summary & Rationale

In the evolution of PROTAC (Proteolysis Targeting Chimera) design, the industry is shifting from "first-generation" flexible linkers (PEG/alkyl chains) to "second-generation" rigid, polar linkers. The molecule 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid represents a sophisticated "Linker-Interface Module" . Unlike passive PEG chains, this moiety actively contributes to the physicochemical profile and spatial orientation of the degrader.

Why This Molecule? The "Goldilocks" Zone

This specific construct addresses three critical failure modes in PROTAC development:

  • Entropy Reduction: The pyrazole ring locks the conformation, reducing the entropic penalty (

    
    ) paid upon ternary complex formation compared to a floppy PEG chain.
    
  • Physicochemical Rescue: The pyrazole nitrogen acts as a hydrogen bond acceptor, lowering the LogP and improving aqueous solubility—a common bottleneck for large PROTAC molecules.

  • Vector Definition: The 1,4-substitution pattern of the pyrazole, combined with the ether linkage, provides a distinct exit vector (approx. 140-150°) that can access unique binding pockets on E3 ligases or Target Proteins (POIs) that linear chains cannot.

Part 2: Chemical Profile & Design Logic

Structural Analysis

The molecule consists of three functional domains:

  • Domain A (Carboxylic Acid): The "Handle." Provides a standard attachment point for amine-bearing ligands (e.g., Thalidomide-4-NH2, VHL-ligand-NH2) via amide coupling.

  • Domain B (Ether Linkage): The "Swivel." The oxygen atom allows for necessary rotational freedom to accommodate minor induced-fit adjustments without sacrificing overall rigidity.

  • Domain C (1-Methyl-Pyrazole): The "Anchor/Spacer." This aromatic heterocycle provides structural stiffness and polarity.

Strategic Usage Modes

This molecule is typically employed in two distinct design strategies:

  • Strategy A: The "Ligand-Linker" Hybrid (Most Common) The 1-methyl-pyrazole moiety mimics a pharmacophore fragment (e.g., replacing a phenyl ring in a kinase inhibitor) while simultaneously serving as the linker attachment point. This "merges" the ligand and linker, reducing overall molecular weight (MW).

  • Strategy B: The Rigid Spacer Used as a connector between two ligands. Note: As written, the molecule is monofunctional (capped with a methyl). To use as a central linker, the methyl group is typically a placeholder for a functional handle (e.g., N-alkylation target) or the pyrazole is functionalized via C-H activation.

Part 3: Experimental Protocols

Synthesis Protocol: Amide Coupling to E3 Ligand

Objective: Conjugate 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid to an amine-functionalized E3 ligase ligand (e.g., Lenalidomide analog).

Reagents:

  • Linker Acid: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (1.0 eq)

  • Amine Ligand: Pomalidomide-amine / VHL-amine (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Linker Acid  in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Ligand Addition: Add the Amine Ligand (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     peak corresponding to Product).
    
    • Checkpoint: If reaction is sluggish, heat to 40°C. The ether-pyrazole bond is stable, but avoid

      
       to prevent potential elimination of the ether tail (though rare).
      
  • Workup:

    • Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Biological Evaluation: Ternary Complex Stability (NanoBRET)

Objective: Verify if the rigid pyrazole linker permits the formation of a stable Target:PROTAC:E3 complex.

Protocol:

  • Transfection: HEK293 cells co-transfected with HaloTag-E3 Ligase and NanoLuc-Target Protein.

  • Treatment: Treat cells with serial dilutions of the synthesized PROTAC (0.1 nM – 10

    
    M).
    
  • Competition: Run a parallel arm with excess free E3 ligand (blocker) to prove specificity.

  • Readout: Measure BRET signal. A "Bell-shaped" curve is characteristic of the Hook effect, confirming ternary complex formation.

    • Success Metric: If the

      
       is higher than the PEG-linker control, the pyrazole linker has improved the complex geometry/stability.
      

Part 4: Visualization & Logic

Synthesis Workflow (DOT Diagram)

This diagram illustrates the convergent synthesis strategy.

SynthesisWorkflow Acid Linker Acid (Pyrazole-O-Propanoic) Activation Activation (HATU/DIPEA) Acid->Activation Amine E3 Ligand (Amine Functionalized) Coupling Amide Coupling (DMF, RT, 4h) Amine->Coupling Intermediate Activated Ester Activation->Intermediate Intermediate->Coupling Product PROTAC Precursor (Ligand-Linker Conjugate) Coupling->Product Yield > 70%

Figure 1: Convergent synthesis pathway for coupling the pyrazole-ether linker to an E3 ligase ligand.

Mechanistic Advantage (DOT Diagram)

Comparing the entropic advantage of the Pyrazole linker vs. a standard PEG linker.

Mechanism PEG Standard PEG Linker (High Entropy) Complex_PEG Unstable Complex (High u0394G penalty) PEG->Complex_PEG Flexible (Floppy) Pyrazole Pyrazole-Ether Linker (Restricted Conformation) Complex_Py Stable Ternary Complex (Low u0394G penalty) Pyrazole->Complex_Py Rigid (Pre-organized) Target Target Protein Target->Complex_PEG Target->Complex_Py E3 E3 Ligase E3->Complex_PEG E3->Complex_Py Degradation_Fail Degradation_Fail Complex_PEG->Degradation_Fail Degradation_Success Degradation_Success Complex_Py->Degradation_Success

Figure 2: Mechanistic comparison showing how linker rigidity facilitates stable ternary complex formation.

Part 5: Data Summary & Troubleshooting

Physicochemical Comparison Table
PropertyPEG-3 Linker (Control)Pyrazole-Propanoic LinkerImpact on PROTAC
Rotatable Bonds 4-63 (Restricted)Improved Binding Affinity (Lower

)
LogP (Lipophilicity) Neutral/HighLower (Polar N)Improved Solubility
TPSA (Polar Area) ~30 Ų~45 ŲBetter Solvation
Metabolic Stability Low (Oxidative cleavage)High (Aromatic ether)Longer Half-life (

)
Troubleshooting Guide
  • Issue: Low Solubility in DMF during coupling.

    • Fix: The pyrazole moiety can stack. Add 10% DMSO or use NMP as a co-solvent.

  • Issue: No degradation observed despite binding.

    • Fix: The linker length (Propanoic acid = 3 atoms) is short. This linker is best used when the E3 and Target binding pockets are shallow or close. If the distance is too large, use a "Chain Extender" (e.g., couple the acid to a piperazine or short PEG spacer before the E3 ligand).

Part 6: References

  • Beshara, C. S., et al. (2023). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Maple, H. J., et al. (2019). Rigid Linkers in PROTAC Design: The Case for Heterocycles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Testa, A., et al. (2020). 3-Dimensional Probing of E3 Ligase Pockets with Rigid Linkers. Journal of Medicinal Chemistry. [Link]

Application

conjugation methods for attaching pyrazole acids to amine scaffolds

Application Note: Strategic Conjugation of Pyrazole Acids to Amine Scaffolds Abstract & Strategic Scope Pyrazole amides are ubiquitous pharmacophores in modern medicinal chemistry, serving as the backbone for blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Conjugation of Pyrazole Acids to Amine Scaffolds

Abstract & Strategic Scope

Pyrazole amides are ubiquitous pharmacophores in modern medicinal chemistry, serving as the backbone for blockbuster kinase inhibitors (e.g., Ruxolitinib, Avapritinib) and agrochemicals (e.g., Fluxapyroxad). However, the conjugation of pyrazole carboxylic acids to amine scaffolds presents distinct synthetic challenges often overlooked in standard "peptide coupling" guides.

The Core Challenges:

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    (common in bioactive pyrazoles) destabilize the active ester intermediate, making it prone to hydrolysis before amine attack.
  • Steric Occlusion: Ortho-substitution on the pyrazole ring (positions 3 or 5 relative to the acid) creates significant steric barriers, rendering standard carbodiimide couplings (EDC/DCC) sluggish.

  • Regio-ambiguity: Unsubstituted pyrazoles (

    
    -H) possess an acidic proton (
    
    
    
    ), capable of consuming coupling reagents or leading to competitive
    
    
    -acylation.

This guide provides three validated workflows to overcome these barriers, moving from high-throughput screening methods to scalable process chemistry.

Decision Matrix: Selecting the Right Protocol

Do not default to HATU. Use this logic gate to select the reagent that balances reactivity, cost, and purification needs.[1]

DecisionMatrix Start Analyze Substrate CheckNH Is Pyrazole N-H free? Start->CheckNH Protect Protect N-H (THP/SEM/Boc) CRITICAL STEP CheckNH->Protect Yes CheckSterics Steric Hindrance? (Ortho-substituents) CheckNH->CheckSterics No Protect->CheckSterics CheckScale Scale > 10g? CheckSterics->CheckScale Moderate/Low MethodC Method C: Ghosez Reagent (Acid Chloride Activation) CheckSterics->MethodC Extreme (t-Bu, CF3) MethodA Method A: HATU (High Reactivity, Small Scale) CheckScale->MethodA No (Discovery/HTS) MethodB Method B: T3P (Low Epimerization, Scalable) CheckScale->MethodB Yes (Process Friendly)

Figure 1: Strategic decision tree for selecting coupling reagents based on pyrazole substitution patterns and scale.

Method A: High-Reactivity HATU Coupling

Best For: Discovery chemistry, small scales (<1g), and electron-deficient pyrazoles.

Mechanism & Rationale: HATU generates an O-azabenzotriazole active ester.[2] The nitrogen in the pyridine ring of the HATU leaving group provides a "neighboring group effect," accelerating amine attack via intramolecular hydrogen bonding. This is critical for electron-poor pyrazoles where the active ester is short-lived.

Reagents:

  • Acid: Pyrazole carboxylic acid (1.0 equiv)

  • Amine: Scaffold amine (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Pre-Activation (Crucial): Dissolve the pyrazole acid and DIPEA in DMF (0.2 M concentration). Add HATU in one portion.

    • Why: Stir for exactly 5 minutes. A color change (often to yellow/orange) indicates formation of the activated ester. Do not wait >20 mins, or the ester may hydrolyze or rearrange to an unreactive species.

  • Coupling: Add the amine scaffold (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Monitor by LCMS. If incomplete after 4h, do not add more HATU (it degrades). Add 0.2 equiv of HOAt if available, or gently heat to 40°C.

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) to remove DMF, followed by saturated

    
     and brine.
    

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Process chemistry, sterically hindered substrates, and avoiding epimerization.[3]

Mechanism & Rationale: T3P acts as a kinetic trap. It forms a mixed anhydride with the carboxylic acid.[1] Unlike HATU, T3P does not generate potentially explosive benzotriazole byproducts. The byproducts are water-soluble phosphonic acids, simplifying purification to a liquid-liquid extraction.[4]

Reagents:

  • Acid: Pyrazole carboxylic acid (1.0 equiv)

  • Amine: Scaffold amine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Protocol:

  • One-Pot Assembly: Charge the reaction vessel with Pyrazole Acid, Amine, and Base in the chosen solvent (0.5 M).

    • Note: Unlike HATU, pre-activation is not recommended for T3P; the mixed anhydride is highly reactive and should be intercepted immediately by the amine.

  • Reagent Addition: Add T3P solution dropwise at 0°C (if very reactive) or RT.

  • Reaction: Stir at RT. If the pyrazole is ortho-substituted (e.g., 3-trifluoromethylpyrazole), heat to 60°C. T3P is thermally stable, unlike uronium reagents.

  • Workup: Dilute with water. Separate phases. Wash organic layer with 0.5 M NaOH (removes T3P byproducts) and then 1 M HCl.

    • Result: Often yields >95% purity without chromatography.

T3P_Mechanism cluster_0 Key Advantage: Byproducts are water soluble Reactants Pyrazole Acid + Base Intermediate Mixed Anhydride (Activated Species) Reactants->Intermediate Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Pyrazole Amide + Water Soluble Salt Intermediate->Product Coupling AmineAttack Amine Nucleophilic Attack AmineAttack->Product

Figure 2: T3P activation pathway highlighting the clean byproduct profile.

Method C: Ghosez’s Reagent (Neutral Acid Chloride)

Best For: "Impossible" substrates, extremely hindered amines/acids, or acid-sensitive protecting groups.

Mechanism & Rationale: Standard acid chloride formation (Thionyl chloride/Oxalyl chloride) generates HCl, which can deprotect Boc/Trityl groups or degrade sensitive scaffolds. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions.[5]

Reagents:

  • Acid: Pyrazole carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Amine: Scaffold amine (1.1 equiv)

  • Base: DIPEA or TEA (2.0 equiv)[2]

  • Solvent: DCM or Chloroform (Dry).

Protocol:

  • Activation: Dissolve Pyrazole Acid in dry DCM. Add Ghosez’s reagent dropwise at RT.

  • Monitoring: Stir for 1–2 hours.

    • Validation: Take a mini-aliquot, quench with MeOH, and check LCMS for the methyl ester. If Methyl Ester >> Acid, activation is complete.

  • Coupling: Add the Amine and Base solution to the activated acid chloride mixture.

  • Reaction: Stir for 1–12 hours.

  • Workup: Standard aqueous wash (NaHCO3/Brine).

Data Summary & Comparison

FeatureHATU (Method A)T3P (Method B)Ghosez's Reagent (Method C)
Reactivity HighModerate to HighVery High
Steric Tolerance ModerateGoodExcellent
Epimerization Risk Low (with HOAt)Very LowModerate
Purification Chromatography usually requiredExtraction often sufficientExtraction often sufficient
Atom Economy Poor (large byproduct mass)GoodModerate
Cost HighModerateHigh

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[3][5][7][8][9][10][11][12] Tetrahedron, 61(46), 10827–10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9][13] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, J. et al. (2011). Optimization of the T3P-Promoted Amide Bond Formation. Organic Process Research & Development.

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. 
    

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazole Propanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the synthesis of pyrazole derivatives using Microwave-Assisted Organic Synthesis (MAOS).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of pyrazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted techniques offer a compelling alternative, dramatically reducing reaction times from hours to minutes, improving yields, and aligning with the principles of green chemistry.[5][6][7][8] This guide explains the underlying principles, provides a detailed experimental protocol for a representative synthesis, and discusses the mechanistic pathway.

Introduction: The Power of Microwave Synthesis for Heterocycles

The pyrazole nucleus is a foundational structure in a multitude of pharmaceutical agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3][9] The synthesis of these five-membered heterocyclic compounds typically involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-diketone or an α,β-unsaturated ketone (chalcone).[10][11]

Conventional heating methods, which rely on thermal conduction, are often slow and energy-intensive.[5] Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to transfer energy directly to polar molecules within the reaction mixture.[6][7] This results in rapid, uniform heating that can dramatically accelerate reaction rates, often by orders of magnitude.[5][12][13] Key advantages of MAOS include:

  • Accelerated Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[8]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[6][13]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[7][12]

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[12][13][14]

This application note will focus on a common and efficient route: the reaction of a substituted chalcone with a hydrazine derivative to form the pyrazole core. The "propanoic acid" moiety of the target molecule would typically be incorporated into one of the starting materials, for example, by selecting a chalcone precursor that already contains a carboxylic acid group or a suitable ester that can be hydrolyzed post-synthesis.

General Reaction Scheme & Mechanism

The synthesis proceeds via the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. The reaction first forms a pyrazoline intermediate, which, depending on the reaction conditions and substituents, may be the final product or can be subsequently oxidized to the corresponding pyrazole.

The proposed mechanism involves two key steps:

  • Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine onto the β-carbon of the chalcone's conjugated system.

  • Intramolecular Cyclization & Dehydration: This is followed by an intramolecular condensation between the remaining terminal nitrogen and the carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates to form the stable pyrazoline ring.[14][15]

G Start Chalcone + Hydrazine Hydrate Step1 Michael Addition (Nucleophilic Attack) Start->Step1 Intermediate1 Linear Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Hydroxypyrazolidine Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 End Final Pyrazoline/Pyrazole Product Step3->End G A 1. Reagent Setup (Chalcone, Hydrazine, EtOH, Acetic Acid in MW Vial) B 2. Microwave Irradiation (120 °C, 5-10 min) A->B C 3. Reaction Cooldown & Work-up (Pour into ice water) B->C D 4. Product Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Results & Discussion: A Comparative Advantage

The primary advantage of the microwave-assisted protocol is the profound reduction in reaction time compared to conventional methods. [16]A reaction that might require several hours of refluxing can be completed in minutes under microwave irradiation, with comparable or often superior yields. Causality Behind Experimental Choices:

  • Solvent: Ethanol is an excellent choice for microwave synthesis because its high dielectric constant allows it to efficiently absorb microwave energy and rapidly heat the reaction mixture. [6]* Catalyst: A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the chalcone, making it more electrophilic and thus accelerating the initial nucleophilic attack by hydrazine.

  • Temperature Control: Direct temperature monitoring is crucial. It ensures that the reaction is driven by a consistent thermal profile, preventing overheating and potential degradation of materials, which leads to higher product purity. [5]

    Parameter Conventional Reflux Method Microwave-Assisted Method Advantage of MAOS
    Reaction Time 4 - 10 hours [17][18] 5 - 15 minutes [16] >95% time reduction
    Typical Yield 60 - 80% 75 - 95% Higher efficiency & throughput
    Energy Input High (heats oil bath, glassware) Low (heats reactants directly) [12] Greener, lower operational cost

    | Process Control | Less precise, potential for hotspots | Highly precise temperature control [5]| Improved reproducibility & purity |

Troubleshooting

  • Low Yield: Ensure the chalcone starting material is pure. Consider slightly increasing the reaction time or temperature (e.g., to 130°C). Confirm that the microwave vial is properly sealed to prevent solvent evaporation.

  • No Reaction: Verify that a polar solvent is being used, as non-polar solvents like hexane will not heat effectively in a microwave field. Ensure the catalytic acid was added.

  • Multiple Products: The reaction may be proceeding too quickly or at too high a temperature. Reduce the temperature or time to minimize side-product formation. Purification via column chromatography may be necessary.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025).
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025).
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents - RJPT. (2010). RJPT.
  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether - CORE. (n.d.). CORE.
  • Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). IJNRD.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository.
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (2020). GSC Online Press.
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie -. (n.d.). Revue Roumaine de Chimie.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. (2025). PubMed Central.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives | Allied Academies. (2012). Allied Academies.
  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. (n.d.). Indian Academy of Sciences.
  • (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. (n.d.). Academia.edu.
  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. (n.d.).
  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. (n.d.).
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. (2025). MDPI.
  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity - The Pharma Innovation Journal. (2014).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023). RSC Publishing.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (2021). PubMed.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2026).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC. (n.d.). PubMed Central.
  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives - Researcher.Life. (n.d.). Researcher.Life.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019).

Sources

Application

protecting group strategies for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid reactions

Topic: Protecting Group Strategies for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[]

Strategic Overview

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid represents a bifunctional building block frequently employed in the synthesis of kinase inhibitors, PROTACs (linker domain), and peptidomimetics.[] Its structure features two distinct reactive centers:[]

  • The Carboxylic Acid: The primary site for amide coupling or esterification.

  • The Pyrazole Ether Core: An electron-rich aromatic heterocycle (due to the 4-alkoxy substituent) with a basic nitrogen at position 2 (N2).[]

Why Protect? While the carboxylic acid is often the desired reaction site, protection is mandatory when:

  • Modifying the Heterocycle: Performing Electrophilic Aromatic Substitution (EAS) or lithiation/C-H activation on the pyrazole ring (positions C3 or C5).

  • Building Complex Scaffolds: Using the molecule as a nucleophile (via the pyrazole or alpha-carbon) in multi-step synthesis where a free acid would quench reagents or cause solubility issues.

  • Orthogonality: When the molecule is part of a larger construct containing other acid-labile or base-labile moieties.[]

Key Chemical Challenges:

  • N-Coordination: The pyrazole N2 is a competent ligand for transition metals (Pd, Cu).[] Free carboxylic acids can exacerbate catalyst poisoning; ester protection mitigates this but does not eliminate N-coordination.[]

  • Ether Stability: The C4-O ether linkage is generally robust but can be cleaved by strong Lewis acids (e.g., BBr3) often used for demethylation, potentially destroying the linker.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) depends strictly on the subsequent reaction conditions and the final deprotection requirement.

Protecting Group (PG)Stability ProfileDeprotection MethodBest For...
Methyl/Ethyl Ester Stable to Acid, Hydrogenolysis.[] Labile to Base.Hydrolysis: LiOH or NaOH in THF/H2O.Scale-up; Reactions under acidic conditions; Simple storage.[]
tert-Butyl (t-Bu) Ester Stable to Base, Hydrogenolysis, Nucleophiles.[] Labile to Acid.[2][3]Acidolysis: TFA/DCM or HCl/Dioxane.[]Reactions requiring strong bases (e.g., alkylation); Peptide synthesis (Orthogonal to Fmoc).
Benzyl (Bn) Ester Stable to Acid (mild), Base. Labile to Hydrogenolysis.Hydrogenolysis: H₂, Pd/C.Neutral deprotection; When final product is acid/base sensitive.
Allyl Ester Stable to Acid, Base. Labile to Pd(0).Pd-Catalysis: Pd(PPh₃)₄, Morpholine.[]High-value intermediates requiring strict orthogonality.[]

Visualizing the Workflow

The following diagram illustrates the strategic flow for handling this building block, highlighting the decision points for protection and deprotection.

ProtectionStrategy Start Start: 3-((1-Methyl-1H-pyrazol-4-yl)oxy) propanoic acid Decision Decision: Reaction Conditions? Start->Decision Path_Acid Acidic/Neutral Conditions Required Decision->Path_Acid Use Methyl Path_Basic Basic/Nucleophilic Conditions Required Decision->Path_Basic Use t-Butyl Path_Ortho Strict Orthogonality Required Decision->Path_Ortho Use Benzyl Me_Ester Methyl Ester (Base Labile) Path_Acid->Me_Ester tBu_Ester t-Butyl Ester (Acid Labile) Path_Basic->tBu_Ester Bn_Ester Benzyl Ester (H2 Labile) Path_Ortho->Bn_Ester Reaction_A Reaction: Electrophilic Sub. or Amide Coupling Me_Ester->Reaction_A Reaction_B Reaction: Base-mediated Alkylation tBu_Ester->Reaction_B Bn_Ester->Reaction_A Deprot_Base Deprotection: LiOH / THF Reaction_A->Deprot_Base From Me Deprot_H2 Deprotection: H2 / Pd/C Reaction_A->Deprot_H2 From Bn Deprot_Acid Deprotection: TFA / DCM Reaction_B->Deprot_Acid Final Final Product Deprot_Base->Final Deprot_Acid->Final Deprot_H2->Final

Caption: Strategic workflow for selecting ester protection based on downstream reaction conditions.

Detailed Experimental Protocols

Protocol A: Formation of the tert-Butyl Ester (Acid-Labile Strategy)

Use Case: When the subsequent reaction involves strong bases or nucleophiles that would hydrolyze a methyl ester.[]

Reagents:

  • 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (1.0 eq)[]

  • tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq) [Alternative to Isobutylene gas][]

  • Boron trifluoride etherate (BF₃[]·OEt₂) (catalytic, 0.1 eq)

  • Solvent: Anhydrous THF or DCM[]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

  • Addition: Add tert-butyl 2,2,2-trichloroacetimidate slowly at 0°C.

  • Catalysis: Add catalytic BF₃·OEt₂ (or H₃PO₄).

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC (the ester is less polar than the acid) or LCMS.

    • Note: The pyrazole nitrogen may buffer the acid catalyst slightly; ensure strictly anhydrous conditions.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The trichloroacetamide byproduct precipitates and can be filtered off prior to chromatography.

Protocol B: Formation of the Methyl Ester (Base-Labile Strategy)

Use Case: Standard scale-up or when acidic conditions (like HCl salt formation) are planned.[]

Reagents:

  • 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (1.0 eq)[]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[]

  • Solvent: Methanol (anhydrous)[]

Step-by-Step:

  • Preparation: Cool anhydrous Methanol to 0°C.

  • Activation: Add SOCl₂ dropwise to the methanol. (Caution: Exothermic, gas evolution). Stir for 15 mins to generate HCl/MeOH in situ.

  • Addition: Add the carboxylic acid substrate to the solution.

  • Reflux: Heat to reflux (65°C) for 2-4 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess HCl.

  • Neutralization: Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to neutralize the pyrazole hydrochloride salt formed), then brine. Dry and concentrate.

Protocol C: Deprotection of Methyl Ester (Saponification)

Critical Note: Pyrazole rings are stable to LiOH, but prolonged exposure to hot strong base can degrade the ether linkage.

Reagents:

  • Methyl ester substrate[][2][4][5]

  • Lithium Hydroxide Monohydrate (LiOH[]·H₂O) (2.0 - 3.0 eq)[]

  • Solvent: THF / Water (3:1 ratio)[][5]

Step-by-Step:

  • Dissolution: Dissolve the ester in THF.

  • Hydrolysis: Add the solution of LiOH in water.

  • Monitoring: Stir at Room Temperature. Conversion is usually complete in 1-2 hours.

    • QC Check: If reaction is sluggish, warm to 40°C. Do not boil.

  • Workup: Acidify carefully with 1N HCl to pH ~4. (The pyrazole is basic; if you acidify too far to pH 1, you form the HCl salt which is water-soluble. pH 4-5 is the isoelectric sweet spot for extraction).

  • Extraction: Extract with EtOAc or DCM/iPrOH (3:1) if the acid is polar.

Troubleshooting & Critical Parameters

1. Pyrazole Nitrogen Coordination:

  • Issue: During Pd-catalyzed reactions (e.g., if coupling the protected acid to an aryl halide elsewhere), the N2 nitrogen on the pyrazole can coordinate to Palladium, killing the catalyst.

  • Solution: Use the HCl salt of the pyrazole during the setup if possible, or add a stronger ligand (e.g., XPhos, RuPhos) to outcompete the pyrazole. Alternatively, protect the pyrazole nitrogen with a Boc group (though this is difficult on a 1-methyl pyrazole without quaternization). Best approach: Increase catalyst loading (5-10 mol%).[]

2. Ether Cleavage:

  • Issue: Using BBr₃ or AlCl₃ to remove other protecting groups (like benzyl ethers on a different part of the molecule) will likely cleave the pyrazole-O-alkyl ether.[]

  • Solution: Use hydrogenation for Benzyl groups.[][5] Avoid strong Lewis acids.

3. Solubility:

  • The free acid form of this molecule is zwitterionic (Acid + Basic Pyrazole) and may have poor solubility in non-polar solvents.

  • Tip: Always isolate as the ester for purification, then hydrolyze immediately before the final coupling step.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for ester stability and cleavage conditions).
  • Wuts, P. G. M. (2020). Esters. In Greene's Protective Groups in Organic Synthesis. []

  • Behr, L. C., Fusco, R., & Jarboe, C. H. (1967). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. The Chemistry of Heterocyclic Compounds.
  • Goossen, L. J., et al. (2009). "Pd-catalyzed synthesis of functionalized pyrazoles". Journal of Organic Chemistry.
  • Sigma-Aldrich/Merck. (2024). Product Specification: 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid derivatives. Link (Verified building block stability data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preparative HPLC Purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid using preparative High-Perform...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid using preparative High-Performance Liquid Chromatography (HPLC). We will move beyond generic protocols to address the specific chemical nature of this amphoteric compound, offering troubleshooting solutions and frequently asked questions (FAQs) to overcome common challenges in its purification.

Section 1: Understanding the Analyte - The Key to a Successful Purification

Effective purification begins with a deep understanding of the target molecule's physicochemical properties. 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the single most important factor governing its behavior in reverse-phase HPLC.

Q1: What are the key functional groups in 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid and how do they affect its behavior in HPLC?

A1: The molecule has two critical functional groups that dictate its interaction with the stationary and mobile phases:

  • A Carboxylic Acid Group (-COOH): This group is acidic, with an estimated pKa value typically in the range of 4.0 to 5.0. At a pH above its pKa, this group will be deprotonated (negatively charged, -COO⁻), making the molecule more polar and less retained on a non-polar C18 column. At a pH below its pKa, it will be in its neutral, protonated form (-COOH), which is more hydrophobic and will be retained more strongly.[1][2]

  • A 1-Methyl-1H-pyrazole Ring: This heterocyclic ring system contains nitrogen atoms, giving it basic properties. The estimated pKa for the conjugate acid of this ring is typically around 2.0 to 3.0. At a pH below this pKa, the ring becomes protonated (positively charged), increasing its polarity and reducing retention. At a pH above this pKa, it is neutral, making it more amenable to retention on a C18 stationary phase.

This amphoteric nature means that the mobile phase pH is the most powerful tool for controlling the molecule's retention and peak shape.[3][4]

Q2: How does mobile phase pH influence the retention time of this compound?

A2: The mobile phase pH directly controls the ionization state of the analyte. To achieve good retention in reverse-phase HPLC, the goal is to make the compound as non-polar (neutral) as possible. For 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, this is best achieved by working at a low pH, typically around 2.5 to 3.0.

  • At pH < 2.0: Both the pyrazole ring and the carboxylic acid are protonated. The overall molecule carries a net positive charge, leading to poor retention.

  • At pH ~2.5-3.5: The pyrazole ring is largely neutral, and the carboxylic acid is fully protonated (neutral). This is the "sweet spot" where the molecule is least polar, resulting in maximum retention and often the best peak shape.

  • At pH > 5.0: The carboxylic acid is deprotonated (negatively charged), making the molecule highly polar and causing it to elute very early, potentially in the solvent front.

Therefore, controlling the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa is critical for consistent results.[1][5]

Section 2: Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the preparative HPLC purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

Problem Area: Poor Peak Shape (Tailing)

Q3: My peak for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common problem, especially with compounds containing acidic or basic functional groups. The causes can be broadly categorized as either chemical or physical.[6]

Chemical Causes & Solutions:

  • Secondary Silanol Interactions: The most common cause of tailing for acidic compounds is interaction between the analyte and acidic, un-endcapped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6][7]

    • Solution 1: Adjust Mobile Phase pH. The primary solution is to suppress the ionization of the carboxylic acid group. By adding an acid modifier to the mobile phase to maintain a pH between 2.5 and 3.0, you ensure the carboxylic acid is protonated (-COOH). This neutral form has minimal ionic interaction with the negatively charged silanols, dramatically improving peak shape. Volatile acids like trifluoroacetic acid (TFA), formic acid, or acetic acid are excellent choices for preparative work as they can be easily removed during fraction post-processing.[3][5][8]

    • Solution 2: Use a Modern, High-Purity Column. Use a column with high-purity silica and advanced end-capping. These columns have a much lower concentration of active silanol groups, inherently reducing the potential for tailing.[6][9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Perform a loading study at the analytical scale to determine the maximum injectable mass before peak shape degrades. Reduce the injection volume or sample concentration.[8][10]

Physical Causes & Solutions:

  • Column Void or Channeling: A void at the head of the column or a poorly packed bed can cause physical dispersion of the analyte band.[6]

    • Solution: If a neutral, well-behaving compound (like toluene or caffeine) also shows tailing, the problem is likely physical.[11] In this case, the column may need to be replaced. Using a guard column can help protect the more expensive preparative column from physical damage and contamination.[7]

  • Extra-Column Dispersion: Excessive tubing length or fittings with large internal diameters between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are appropriate for the system to prevent dead volume.

Figure 1. Decision workflow for troubleshooting peak tailing issues.
Problem Area: Poor Retention or Resolution

Q4: My compound is eluting very early, close to the solvent front. How can I increase its retention time?

A4: Poor retention of a polar compound like this is common. Here are several strategies to increase retention:

  • Confirm Low pH: As discussed, ensure your mobile phase is acidified (pH 2.5-3.0) to keep the molecule in its most neutral, hydrophobic form. This is the most effective first step.

  • Decrease Organic Solvent Percentage: Reduce the concentration of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. A higher percentage of the aqueous phase will increase the retention of non-polar compounds in a reverse-phase system.

  • Switch to a Weaker Organic Solvent: Methanol is a weaker eluting solvent than acetonitrile in reverse-phase HPLC.[3] If you are using acetonitrile, switching to methanol may increase retention, though a higher percentage will be needed to achieve similar elution times. This switch can also alter selectivity, potentially improving resolution.

  • Select a Different Stationary Phase: If the above steps are insufficient, consider a stationary phase with higher retentivity for polar compounds. Options include:

    • C18 with High Surface Area: A higher surface area provides more sites for interaction.[12]

    • Polar-Embedded Phases (e.g., Amide or Carbamate): These phases offer alternative selectivity and can provide enhanced retention for polar analytes.

    • Phenyl-Hexyl Phases: These offer pi-pi interactions, which can be beneficial for aromatic compounds like the pyrazole ring.

Q5: I cannot resolve my target compound from a closely eluting impurity. What can I do to improve the separation?

A5: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Fine-Tune the pH: If the impurity has a different pKa value, even a small adjustment in the mobile phase pH (e.g., from 2.5 to 3.0) can change the relative ionization and therefore the retention of the two compounds, potentially resolving them.

  • Change the Organic Modifier: Switching between acetonitrile and methanol is a powerful way to alter selectivity due to their different chemical properties (acetonitrile is aprotic, methanol is protic).[3]

  • Change the Stationary Phase: As mentioned above, switching to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl) provides a completely different set of interactions and is a very effective way to resolve difficult peaks.

  • Reduce Flow Rate or Use a Longer Column: Decreasing the flow rate or increasing the column length can improve efficiency (narrower peaks), which may be sufficient to resolve closely eluting compounds. However, this will increase the run time.

Section 3: Protocols and Data Tables

Protocol 1: Analytical Method Development & Loading Study

This protocol outlines the steps to develop a robust analytical method that can be scaled for preparative purification.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL (of a ~1 mg/mL sample solution).

    • Detection: UV at an appropriate wavelength (e.g., 210-254 nm, determined by a UV scan).

    • Gradient: Start with a broad gradient, such as 5% to 95% B over 15 minutes.

  • Method Optimization: Based on the scouting run, create a shallower gradient around the elution point of the target compound to maximize resolution from impurities.

  • Loading Study:

    • Once the optimized analytical method is established, prepare a concentrated sample stock (e.g., 10-20 mg/mL) in a solvent that is weaker than the initial mobile phase (e.g., a higher percentage of water).

    • Inject increasing volumes (e.g., 10 µL, 20 µL, 50 µL, 100 µL) until the resolution between the target peak and the nearest impurity decreases to an unacceptable level (typically a resolution value of <1.5). This determines the mass load limit for the analytical column.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, High-Purity Silica, End-CappedProvides good hydrophobic retention for the neutral form of the molecule and minimizes silanol interactions.[12]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterEnsures a low pH (~2.7-2.8) to suppress ionization of the carboxylic acid, improving retention and peak shape.[1][13]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure compared to methanol.[9]
Column Temp. 25-30 °CMaintains consistent retention times.
Detection UV, 210-254 nm (scan for λmax)Pyrazole rings typically have UV absorbance in this range.
Table 1. Recommended Starting Conditions for Analytical Method Development.
Protocol 2: Scale-Up to Preparative Purification
  • Select Preparative Column: Choose a preparative column packed with the same stationary phase as the analytical column. The diameter will depend on the amount of material to be purified.

  • Calculate Preparative Flow Rate: Use the following formula to maintain the same linear velocity as the analytical method:

    • F_prep = F_analyt × (d_prep² / d_analyt²)

    • Where F is the flow rate and d is the column inner diameter.

  • Calculate Preparative Injection Load: Scale the mass load determined from the analytical study using the same ratio:

    • Load_prep = Load_analyt × (d_prep² / d_analyt²)

  • Adjust Gradient Time (if applicable): The gradient time should also be scaled to keep the separation consistent. The ratio of gradient time to column volume should remain constant.

  • Sample Preparation: Dissolve the crude sample in the weakest solvent possible, ideally the initial mobile phase composition, to prevent peak distortion. Filter the sample through a 0.45 µm filter before injection.

  • Perform Purification: Run the scaled-up method and collect fractions based on the UV detector signal.

  • Analyze Fractions: Analyze small aliquots of the collected fractions using the initial analytical method to confirm purity.

  • Combine and Evaporate: Combine the pure fractions and remove the mobile phase solvents, typically using a rotary evaporator. The use of volatile buffers like formic acid or TFA is crucial here.[8][14]

Prep Column ID (mm)Example Flow Rate (mL/min)Typical Mass Load per Injection (mg)
104.85 - 25
21.221.650 - 200
3043.3150 - 500
50120500 - 2000+
Table 2. General Guide for Scaling Flow Rate and Loading Capacity. (Assumes scaling from a 4.6 mm ID analytical column at 1.0 mL/min).

graph TD {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
A[label="1. Analytical Method Development

(4.6 mm ID Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Optimize for Resolution (Adjust pH, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[label="3. Perform Loading Study (Determine Max Mass Load)", fillcolor="#FBBC05", fontcolor="#202124"]; D[label="4. Select Preparative Column (Same Stationary Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E[label="5. Scale-Up Calculation

  • Flow Rate

  • Injection Load

  • Gradient Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[label="6. Dissolve & Filter Sample (in weak solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G[label="7. Run Preparative HPLC & Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; H[label="8. Analyze Fraction Purity (via Analytical Method)", fillcolor="#FBBC05", fontcolor="#202124"]; I[label="9. Pool Pure Fractions & Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

    A --> B --> C --> D --> E --> F --> G --> H --> I; }

Figure 2. Workflow from analytical method development to preparative purification.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. National Center for Biotechnology Information (NCBI). [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • HPLC Tips Peak Tailing. YouTube. [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • How to use preparative HPLC. GL Sciences. [Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]

  • Strategy for Preparative LC Purification. Agilent. [Link]

  • Preparative HPLC Primer. Shimadzu. [Link]

  • Strategy of method development for isolation/purification. YMC CO., LTD. [Link]

  • Chemical Properties of Propanoic acid (CAS 79-09-4). Cheméo. [Link]

Sources

Optimization

Heterocycle Synthesis Support Hub: Pyrazole Ether Troubleshooting

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-ETH-001 Welcome to the Technical Support Center. You are likely here because your pyrazole ether synthesis—a deceptively simple bond...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-ETH-001

Welcome to the Technical Support Center.

You are likely here because your pyrazole ether synthesis—a deceptively simple


 bond formation—has failed. Pyrazoles are "ambident nucleophiles," meaning they possess multiple reactive sites (

vs.

) that compete for electrophiles. Furthermore, the electron-rich nature of the pyrazole ring often shuts down standard displacement reactions.

This guide bypasses generic advice to address the mechanistic root causes of low yields.

Module 1: The Regioselectivity Trap (N- vs. O-Alkylation)

The Issue: "I treated 3-hydroxypyrazole with an alkyl halide and base, but NMR shows the alkyl group is on the nitrogen, not the oxygen."

The Diagnosis: This is the most common failure mode. 3-Hydroxypyrazoles exist in a tautomeric equilibrium with pyrazolones (


-form). Under basic conditions (e.g., 

,

), the deprotonated anion acts as an ambident nucleophile. According to HSAB (Hard and Soft Acids and Bases) theory , the nitrogen atom is the "softer" nucleophile and reacts preferentially with "soft" electrophiles (like alkyl iodides), leading to

-alkylation (the unwanted isomer).

The Solution: To force


-alkylation, you must either "harden" the electrophile or lock the nucleophile in the 

-form.
Protocol A: The Silver Carbonate Method (O-Selective)

Silver coordinates with the pyrazole nitrogens, blocking them sterically and electronically, while the "hard" silver cation promotes reaction at the "harder" oxygen center.

  • Reagents: 3-Hydroxypyrazole (1.0 eq), Alkyl Halide (1.2 eq),

    
     (0.6–1.0 eq).
    
  • Solvent: Benzene or Toluene (non-polar solvents discourage charge separation, favoring the concerted

    
    -attack).
    
  • Procedure:

    • Suspend pyrazole and

      
       in toluene.
      
    • Add alkyl halide.

    • Reflux in the dark (silver salts are photosensitive) for 12–24 hours.

    • Critical Step: Filter through Celite to remove silver salts before workup.

Protocol B: The Mitsunobu Reaction (The Gold Standard)

This method dehydrates the alcohol and pyrazole to form the ether directly, avoiding the "naked anion" competition.

  • See Module 3 for the detailed protocol.

Visualizing the Tautomer Trap:

G Start 3-Hydroxypyrazole (Substrate) Base Basic Conditions (K2CO3/NaH) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Soft_Path Soft Electrophile (Alkyl Iodide) Anion->Soft_Path Kinetic Control Hard_Path Hard Electrophile (Sulfonates) or Ag+ Salt Anion->Hard_Path HSAB Control N_Prod N-Alkylated Product (Major Side Product) Soft_Path->N_Prod O_Prod O-Alkylated Product (Target Ether) Hard_Path->O_Prod

Caption: Divergent pathways in pyrazole alkylation. Soft electrophiles favor N-alkylation; Hard conditions favor O-alkylation.

Module 2: Nucleophilic Aromatic Substitution ( ) Failures

The Issue: "I am trying to displace a chloropyrazole with an alcohol using a base, but the starting material is unreactive."

The Diagnosis: Pyrazoles are electron-rich heteroaromatics (excess


-electrons). They naturally repel nucleophiles. A standard chloropyrazole will not  undergo 

unless it is activated by strong Electron-Withdrawing Groups (EWGs) or the nitrogen is protonated/protected to reduce electron density.

Reactivity Matrix:

Substrate StructurePredicted ReactivityRecommended Action
Unsubstituted Chloropyrazole 🔴 InertDo not use

. Use Ullmann or Buchwald coupling.
Chloropyrazole + Nitro (

)
🟢 HighStandard

(

, THF/DMF, Heat).
Chloropyrazole + Ester/CN 🟡 ModerateRequires higher heat (

) or microwave.
N-Boc Chloropyrazole 🟡 ModerateThe Boc group pulls electron density, activating the ring.

Troubleshooting Guide:

  • Check Substituents: If you lack an EWG at the 4-position, stop. Switch to Chan-Lam Coupling (Copper-catalyzed oxidative coupling).

  • Solvent Switch: Change from THF to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer intermediate.

  • Base Choice: Use

    
     or 
    
    
    
    . Avoid hydroxides (
    
    
    ) which can compete as a nucleophile.
Module 3: Mitsunobu Reaction Optimization

The Issue: "The reaction turns dark, but I only recover starting material or hydrazine byproducts."

The Diagnosis: The Mitsunobu reaction is sensitive to the


 of the pronucleophile (the pyrazole). Standard DEAD/TPP conditions fail if the pyrazole 

. Additionally, steric hindrance in the alcohol partner can stall the formation of the alkoxy-phosphonium intermediate.

Optimization Protocol (The "ADDP" Fix): If standard DEAD/DIAD fails, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and


 (Tributylphosphine) . ADDP is more stable and reactive with higher 

substrates.

Step-by-Step Protocol:

  • Preparation: Dry all glassware and use anhydrous THF or Toluene.

  • Order of Addition (Critical):

    • Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and

      
       (1.5 eq) in THF. Cool to 
      
      
      
      .
    • Add ADDP (1.5 eq) last .

    • Why? Adding ADDP last prevents the betaine from decomposing before it encounters the alcohol.

  • Temperature: Stir at

    
     for 1 hour, then warm to Room Temp. If no reaction after 12h, heat to 
    
    
    
    (ADDP is thermally stable, unlike DEAD).
  • Workup: Dilute with Hexanes. Most of the phosphine oxide and hydrazine byproducts will precipitate. Filter them off.

Troubleshooting Workflow:

M Start Mitsunobu Reaction Low Yield Check_pKa Check Pyrazole pKa Start->Check_pKa Is_High pKa > 11? Check_pKa->Is_High Standard Use DEAD/PPh3 Is_High->Standard No Advanced Use ADDP/PBu3 Is_High->Advanced Yes Check_Sterics Is Alcohol Secondary/Tertiary? Standard->Check_Sterics Advanced->Check_Sterics Heat Heat to 60°C (Requires ADDP) Check_Sterics->Heat Yes (Hindered) Invert Invert Addition Order: Pre-form Betaine Check_Sterics->Invert No (Primary)

Caption: Decision logic for optimizing Mitsunobu conditions based on acidity and steric hindrance.

Module 4: Isolation & Purification (The "Sticky" Product)

The Issue: "My product co-elutes with Triphenylphosphine Oxide (


) or is lost during aqueous extraction."

The Science: Pyrazoles are amphoteric (can act as acid or base). If you wash with strong acid (HCl), you might protonate the pyrazole nitrogen, dragging your product into the aqueous layer.

Purification Strategy:

  • The "MgBr2" Trap (For TPPO removal):

    • Dissolve crude mixture in Toluene/Ether.

    • Add

      
       (approx 2 eq).
      
    • 
       forms a complex with magnesium and precipitates out. Filter to remove.
      
  • pH-Controlled Extraction:

    • If your product is lost in acid washes, adjust the aqueous layer to pH 6-7 and re-extract with Ethyl Acetate.

    • Avoid pH < 2 unless you intend to isolate the hydrochloride salt.

References
  • Regioselectivity in Pyrazole Alkylation (HSAB & Silver Salts)

    • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • Source: MDPI (Molecules).
    • [Link]

  • Mitsunobu Reaction Troubleshooting (ADDP & pKa)

    • Application Notes and Protocols for the Mitsunobu Reaction.
    • Source: BenchChem Technical Support.[1][2]

  • Chan-Lam Coupling (Alternative to SNAr)

    • Chan-Lam Coupling - Organic Chemistry Portal.[3]

    • Source: Organic Chemistry Portal.[3]

    • [Link]

  • SNAr Reaction Mechanics on Heterocycles: SNAr Reaction of Polyhalogenated Heterocycles (QM Analysis). Source: WuXi AppTec / RCS Research.

Sources

Troubleshooting

Technical Support Center: Purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with complex crude mixtures containing 3-((1-Methyl-1H-pyrazol-4-yl)oxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with complex crude mixtures containing 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

As an application scientist, I emphasize that successful purification requires a deep understanding of the physicochemical causality of your molecule. This compound is amphoteric, possessing both a weakly basic pyrazole ring and a weakly acidic propanoic acid moiety. Exploiting these opposing ionizable groups is the key to designing a self-validating purification system.

Part 1: FAQ - Understanding the Crude Mixture & Impurities

Q1: What are the most common impurities found in my crude reaction mixture? When synthesizing this molecule via the etherification of 1-methyl-1H-pyrazol-4-ol with an alkylating agent (such as 3-bromopropanoic acid), the crude mixture typically contains:

  • Unreacted 1-methyl-1H-pyrazol-4-ol: A polar, neutral/weakly basic starting material[1].

  • Unreacted Alkylating Agents: Acidic byproducts like 3-bromopropanoic acid or elimination products like acrylic acid.

  • Inorganic Salts: Reagents like K₂CO₃ and byproducts like KBr generated during the etherification process.

  • Pyrazolium Salts: Highly polar, permanently charged species resulting from unwanted over-alkylation at the N2 position of the pyrazole ring.

Q2: Why does my product partition poorly during standard aqueous workup? Standard organic workups often fail because the target molecule's phase distribution is highly pH-dependent. The 1-methylpyrazole group has a predicted pKa of approximately 2.25[2],[3]. The propanoic acid moiety has a pKa of 4.87[4],[5].

Because the basic pKa (2.25) is lower than the acidic pKa (4.87), the molecule does not form a zwitterion. Instead, at a pH directly between these two values (specifically around pH 3.5), both functional groups exist in their neutral states (deprotonated free base and protonated carboxylic acid).

  • At physiological pH (~7.4), the molecule is an anion and highly water-soluble.

  • At highly acidic pH (< 1.0), it is a cation and highly water-soluble.

  • Only at its isoelectric point (~pH 3.5) will it efficiently partition into an organic solvent.

Part 2: Troubleshooting Guides & Step-by-Step Workflows

Workflow A: Isoelectric Point (pI) Acid-Base Extraction

This protocol isolates the target molecule by exploiting its neutral state at pH 3.5, creating a self-validating extraction where impurities are systematically left in the aqueous phase.

Step-by-Step Methodology:

  • Dissolution & Basification: Dissolve the crude mixture in 1M NaOH (aq) to achieve a pH > 9.

    • Causality: At this pH, the target molecule is a highly water-soluble sodium carboxylate salt.

  • First Organic Wash: Extract the alkaline aqueous phase with Ethyl Acetate (EtOAc) 3 times.

    • Causality: This selectively removes unreacted 1-methyl-1H-pyrazol-4-ol[1] and other neutral organic impurities. Discard the organic layer.

  • Controlled Acidification: Cool the retained aqueous phase in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the solution reaches exactly pH 3.5.

    • Causality: At pH 3.5, the target molecule reaches its maximum neutrality and minimum aqueous solubility.

  • Second Organic Extraction: Extract the acidified aqueous phase with Dichloromethane (DCM) or fresh EtOAc 3 times.

    • Causality: The neutral target molecule migrates into the organic phase. Inorganic salts and permanently charged pyrazolium impurities remain trapped in the aqueous phase.

  • Isolation: Combine the organic layers, wash with a minimal volume of saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Workflow B: Resolving Co-Extracted Acidic Impurities

Q: What if my product is still contaminated with unreacted 3-bromopropanoic acid after the extraction? Because 3-bromopropanoic acid has a pKa (~4.0) close to your target's extraction pH, it may partially co-extract into the organic phase.

Solution (Recrystallization):

  • Dissolve the crude extract in a minimal amount of hot EtOAc.

  • Slowly add Hexanes dropwise until slight turbidity appears.

  • Allow the solution to cool to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • The target molecule will crystallize, leaving the highly soluble bromopropanoic acid in the mother liquor. Filter and wash with cold Hexanes.

Part 3: Data Presentation

Table 1: Physicochemical Properties and pH-Dependent Phase Distribution

Property / ConditionValue / Molecular StatePartitioning Behavior
pKa 1 (1-Methylpyrazole) ~2.25[2]Protonates at pH < 2.25
pKa 2 (Propanoic Acid) 4.87[4]Deprotonates at pH > 4.87
State at pH > 9.0 Anionic (Carboxylate)Retained in Aqueous Phase
State at pH ~3.5 Neutral (Uncharged)Extracts to Organic Phase (DCM/EtOAc)
State at pH < 1.0 Cationic (Pyrazolium)Retained in Aqueous Phase

Part 4: Visualizations

SynthesisPathway SM1 1-Methyl-1H-pyrazol-4-ol (Starting Material) Reaction Etherification Reaction (Base, Solvent) SM1->Reaction SM2 3-Bromopropanoic Acid (Alkylating Agent) SM2->Reaction Target 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (Target Product) Reaction->Target Main Pathway Imp1 Unreacted Pyrazol-4-ol (Neutral Impurity) Reaction->Imp1 Incomplete Conversion Imp2 Inorganic Salts (Charged Impurities) Reaction->Imp2 Byproducts Imp3 Pyrazolium Salts (Over-alkylation) Reaction->Imp3 Side Reaction

Fig 1. Synthesis pathway and generation of common impurities during etherification.

ExtractionLogic Crude Crude Reaction Mixture Alkaline Alkaline Aqueous Wash (pH > 9) Target is Anionic Crude->Alkaline Add NaOH (aq) + EtOAc Org1 Organic Phase 1 (Removes Neutral Impurities) Alkaline->Org1 Phase Separation Acidify Acidify Aqueous Phase to pH ~3.5 (Target becomes Neutral) Alkaline->Acidify Retain Aqueous Phase Extract2 Extract with EtOAc/DCM Acidify->Extract2 Add Organic Solvent Org2 Organic Phase 2 (Contains Pure Target Molecule) Extract2->Org2 Phase Separation Aq2 Aqueous Phase 2 (Removes Salts & Pyrazolium) Extract2->Aq2 Discard Aqueous Phase

Fig 2. pH-dependent phase distribution and isoelectric extraction workflow.

References

  • [2] Title: 1-Methylpyrazole 930-36-9 wiki - Guidechem Source: guidechem.com URL:

  • [4] Title: Propionic Acid | CH3CH2COOH | CID 1032 - PubChem Source: nih.gov URL:

  • [5] Title: Exploring Propanoic Acid: A Versatile Short-Chain Fatty Acid - Oreate AI Blog Source: oreateai.com URL:

  • [3] Title: 1-methyl pyrazole - ChemBK Source: chembk.com URL:

  • [1] Title: 1-Methyl-1H-pyrazol-4-ol | 78242-20-3 - ChemicalBook Source: chemicalbook.com URL:

Sources

Optimization

Technical Support Center: Recrystallization of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid via recrystallization. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid via recrystallization. We will cover solvent selection principles, troubleshooting common issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

A1: The choice of solvent is paramount. An ideal solvent should dissolve the target compound sparingly at room temperature but completely at an elevated temperature (e.g., its boiling point).[1][2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase) or completely insoluble (allowing for removal by hot filtration).[3][4]

Q2: My compound is not dissolving in any single solvent I've tried. What should I do?

A2: This is a common scenario that necessitates the use of a mixed-solvent system, also known as a solvent pair.[4][5] This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid.[5][6] The two solvents must be miscible.[5][6]

Q3: What does it mean if my compound "oils out" instead of forming crystals?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or separates from the cooling solution as an oil rather than a crystalline solid.[7][8][9] This often happens if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities depressing the melting point.[7][8][10] Oiled-out products are often impure because the oil can trap impurities more effectively than the solvent.[7][8]

Q4: How can I maximize my crystal yield?

A4: To maximize yield, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[11] Any excess solvent will retain more of your dissolved compound upon cooling, reducing the amount that crystallizes.[10] Also, ensure the solution cools slowly, as rapid cooling can trap impurities and lead to smaller, less pure crystals.[7] After collecting the crystals, washing them with a small amount of ice-cold solvent helps remove surface impurities without significantly re-dissolving the product.[1][2]

Solvent Selection Strategy for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

The target molecule possesses a polar carboxylic acid group, a moderately polar pyrazole ring, and an ether linkage. This structure suggests that polar solvents will be the most effective. The principle of "like dissolves like" is a useful starting point.[12]

Potential Solvents & Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Predicted Behavior
Water 100High (80.1)The carboxylic acid group should impart some water solubility, especially when hot. It is an excellent choice for a "poor" solvent in a solvent pair with an alcohol.
Ethanol 78Medium (24.5)Often a good starting point for carboxylic acids. Likely to dissolve the compound well when hot.[13]
Isopropanol 82Medium (19.9)Similar properties to ethanol, offering another option if ethanol proves too effective (i.e., compound is too soluble at room temp).
Ethyl Acetate 77Low (6.0)A less polar option. May be suitable if the compound is too soluble in alcohols. Often used in solvent pairs with hexanes or heptanes.[4][6]
Acetone 56Medium (20.7)A polar aprotic solvent. Its lower boiling point can be advantageous for easy removal but may not provide a wide enough temperature gradient for good crystal growth.
Acetonitrile 82High (37.5)A polar aprotic solvent with a convenient boiling point. A strong candidate for single-solvent recrystallization.
Recommended Solvent Pairs

Common and effective solvent pairs for moderately polar compounds include:

  • Ethanol / Water[4]

  • Acetone / Water[4]

  • Isopropanol / Water[4]

  • Ethyl Acetate / Heptane or Hexane

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. This is the most common reason for crystallization failure.[10] The solution is supersaturated and requires a nucleation site to begin crystallization.[10]1. Reduce Solvent Volume: Gently boil off some of the solvent to re-concentrate the solution and attempt to cool again.[7][8] 2. Induce Nucleation:     a) Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[8][10]     b) Seed: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[8]
Compound "Oils Out" Melting point of the compound is lower than the solvent's boiling point. [10] High impurity level is significantly depressing the melting point.[8] Cooling is too rapid. 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. Allow it to cool much more slowly.[7][8][10] 2. Change Solvents: Select a solvent with a lower boiling point or try a different solvent pair. 3. Slower Cooling: Insulate the flask to ensure a very slow cooling rate, which favors crystal lattice formation over oiling.[10]
Very Low Recovery / Yield Too much solvent was used. The compound remained in the "mother liquor" after filtration.[12] Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. Washing with warm solvent re-dissolved the purified crystals.1. Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note: this crop may be less pure. 2. Minimize Premature Crystallization: Use a slight excess of hot solvent before hot filtration and use a heated or insulated funnel.[12] 3. Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Product is Still Impure (e.g., poor melting point) Crystallization occurred too quickly, trapping impurities within the crystal lattice.[7] The chosen solvent is not effective at separating the specific impurities present.1. Re-crystallize: Perform a second recrystallization on the purified material, ensuring very slow cooling. 2. Change Solvent System: Attempt the recrystallization in a different solvent or solvent pair with different polarity characteristics. 3. Use Charcoal: If impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb high-molecular-weight colored impurities.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify a suitable solvent or solvent pair using a small amount of material.

  • Place ~20-30 mg of your crude 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid into a small test tube.

  • Add the first test solvent (e.g., ethanol) dropwise at room temperature, vortexing after each drop.

  • If the compound dissolves readily at room temperature, the solvent is too "good" and is unsuitable for single-solvent recrystallization.[6] It may, however, be used as the "good" solvent in a solvent pair.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[3]

  • Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath.

  • A good solvent will show poor solubility at room temperature but high solubility when hot, and will produce a large crop of crystals upon cooling.[3][4]

  • If no single solvent is ideal, repeat the process to find a "good" solvent and a "poor" solvent to use as a solvent pair.

Protocol 2: General Recrystallization Procedure (Single Solvent)
  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[1] Continue adding hot solvent until the solid is completely dissolved.[11]

  • (Optional) If the solution is colored or has insoluble impurities, remove it from the heat, add a small amount of extra solvent, and perform a hot gravity filtration to remove them.[1][14]

  • Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[2]

  • Allow the crystals to dry completely under vacuum.

Visual Workflows

Recrystallization_Solvent_Screening cluster_screening Solvent Screening Workflow start Start: Place ~20mg crude solid in test tube add_solvent_rt Add solvent dropwise at Room Temp start->add_solvent_rt dissolves_rt Dissolves? add_solvent_rt->dissolves_rt heat_mixture Heat mixture to boiling dissolves_rt->heat_mixture No good_for_pair Potential 'Good' Solvent for a Pair dissolves_rt->good_for_pair Yes dissolves_hot Dissolves? heat_mixture->dissolves_hot cool_solution Cool slowly, then place in ice bath dissolves_hot->cool_solution Yes bad_solvent FAIL: Try new solvent dissolves_hot->bad_solvent No crystals_form Crystals form? cool_solution->crystals_form good_solvent SUCCESS: Good Single Solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: A flowchart for selecting a suitable recrystallization solvent.

Recrystallization_Protocol cluster_protocol General Recrystallization Workflow start 1. Place crude solid in flask add_hot_solvent 2. Add minimum hot solvent to dissolve start->add_hot_solvent hot_filtration 3. Insoluble impurities present? add_hot_solvent->hot_filtration perform_filtration 4. Perform hot gravity filtration hot_filtration->perform_filtration Yes cool_slowly 5. Cool solution slowly to RT hot_filtration->cool_slowly No perform_filtration->cool_slowly ice_bath 6. Place flask in ice-water bath cool_slowly->ice_bath vacuum_filter 7. Collect crystals via vacuum filtration ice_bath->vacuum_filter wash_crystals 8. Wash crystals with ice-cold solvent vacuum_filter->wash_crystals dry_crystals 9. Dry crystals under vacuum wash_crystals->dry_crystals end_node Pure Product dry_crystals->end_node

Caption: A step-by-step workflow for a general recrystallization procedure.

References
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of Propanoic Acid Derivatives

Topic: Thermal Stabilization & Process Control for Labile Propanoic Acid Derivatives Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Version: 2.4 (Current) Core Directive & Scope This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stabilization & Process Control for Labile Propanoic Acid Derivatives Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Version: 2.4 (Current)

Core Directive & Scope

This guide addresses the thermal instability of substituted propanoic acid derivatives , specifically those containing electron-withdrawing groups (EWGs) or carbonyls at the


-position (e.g., 

-keto acids, malonic acid derivatives, and

-cyano/nitro propionates).

The Central Dogma of Stability: Simple propanoic acid is thermally stable up to its boiling point (141 °C). However, derivatives capable of forming a 6-membered cyclic transition state (typically


-substituted) will undergo rapid, autocatalytic decarboxylation upon heating. Prevention requires disrupting this transition state via pH control (salt formation) , kinetic suppression (temperature/vacuum) , or chemical protection (esterification) .

Mechanism & Causality (The "Why")

To prevent decarboxylation, you must understand the enemy. The reaction is not a random decomposition; it is a concerted pericyclic reaction.

The Cyclic Transition State (The Danger Zone)

For


-keto acids (e.g., 3-oxopropanoic acid derivatives) and malonic acids, the carbonyl oxygen at the 

-position acts as a base, abstracting the acidic proton from the carboxyl group. This creates a cyclic 6-membered transition state.

Key Insight: If you remove the acidic proton (form a salt) or sterically block the


-carbonyl, the reaction cannot  proceed via this low-energy pathway.

DecarboxylationMechanism cluster_prevention Intervention Points Start Beta-Keto Acid (Ground State) TS 6-Membered Cyclic Transition State (H-Bonding Active) Start->TS Heat (Δ) Enol Enol Intermediate (+ CO2 Gas) TS->Enol Concerted e- Shift Product Ketone Product (Irreversible) Enol->Product Tautomerization

Caption: Figure 1. The concerted mechanism of thermal decarboxylation. Prevention strategies must target the formation of the Cyclic Transition State.

Troubleshooting Guide & FAQs

Scenario A: Isolation & Purification

Q1: I am losing my product during rotary evaporation. The bath is only at 40 °C. What is happening? Diagnosis: You are likely concentrating a


-keto acid in its free acid form . Even mild heat (30–40 °C) can trigger decarboxylation in concentrated, acidic solutions due to autocatalysis.
Corrective Action: 
  • Neutralize immediately: Adjust pH to 7–8 using mild base (e.g., NaHCO

    
    ) before evaporation. The carboxylate anion cannot form the cyclic transition state.
    
  • Lyophilize: If water removal is necessary, freeze-dry the salt form rather than using heat.

Q2: Can I distill my


-phenylpropionic acid derivative? 
Diagnosis: 

-Aryl derivatives (like Ibuprofen precursors) are more stable than

-keto acids but can still decarboxylate at high temperatures (>150 °C) or in the presence of metal contaminants. Corrective Action:
  • Vacuum is mandatory: Use high vacuum (<1 mbar) to lower the boiling point below 100 °C.

  • Check for metals: Trace transition metals (Cu, Fe) can catalyze decarboxylation. Wash the organic layer with EDTA or dilute acid (if stable) to remove metal ions before distillation.

Scenario B: Reaction Optimization

Q3: My reaction involves heating a propanoic acid derivative in DMSO. I see gas bubbles. Is this decarboxylation? Diagnosis: Likely yes. Polar aprotic solvents like DMSO can sometimes accelerate decarboxylation by destabilizing the ground state of the carboxylate or stabilizing the transition state, especially if the "naked" anion is formed transiently. Corrective Action:

  • Lower Temperature: Reduce reaction temperature by 10–20 °C.

  • Solvent Switch: If possible, switch to a solvent with lower dielectric constant or use a buffered aqueous system if solubility permits.

Q4: How do I store these compounds long-term? Protocol:

  • Form: Store as the ester (most stable) or the sodium salt . Avoid storing as the free acid.

  • Temperature: -20 °C or -80 °C.

  • Atmosphere: Argon (excludes moisture/O

    
    , though moisture is the primary concern for hydrolysis-induced decarboxylation of esters).
    

Data & Reference Tables

Table 1: Relative Stability of Propanoic Acid Derivatives
Derivative TypeStructure FeatureThermal StabilityPrimary Decarboxylation TriggerPrevention Strategy
Simple Propanoic Acid No EWGHigh (bp 141 °C)Pyrolysis (>400 °C) or Metal CatalysisNone usually required.

-Keto Acids
C=O at

-position
Very Low (RT to 60 °C)Cyclic 6-membered TSConvert to Salt or Ester. Keep T < 0 °C.
Malonic Acid Derivs. COOH at

-position
Low (100–130 °C)Cyclic 6-membered TSAvoid bulk heating. Use vacuum.[1]

-Cyano/Nitro
EWG at

-position
Moderate (100–150 °C)Carbanion stabilizationAvoid basic conditions at high T.
2-Arylpropionic Acids Aryl at

-position
Moderate/High (>150 °C)Radical/Ionic mechanismsRemove metal catalysts.

Validated Protocols

Protocol A: Safe Isolation of Labile -Keto Acids

Use this workflow when the free acid is required for the next step but is thermally unstable.

  • Hydrolysis (if starting from ester): Perform saponification at 0 °C using LiOH (1.1 equiv) in THF/H

    
    O.
    
  • Workup:

    • Keep all glassware/solvents chilled (0–4 °C).

    • Acidify carefully with cold 1M HCl to pH ~3-4 (do not go too acidic).

    • Extract immediately into cold Et

      
      O or CH
      
      
      
      Cl
      
      
      .
  • Drying: Dry over MgSO

    
     (anhydrous) at 0 °C.
    
  • Concentration:

    • Do NOT use a water bath. Use a rotary evaporator with the bath off or filled with ice water.

    • Use high vacuum to remove solvent at <10 °C.

  • Usage: Use the crude residue immediately in the next step. Do not store.

Protocol B: Decision Tree for Processing

ProcessingWorkflow Start Start: Propanoic Acid Derivative CheckBeta Is there a Carbonyl/COOH at the Beta position? Start->CheckBeta YesBeta YES: High Risk of Decarboxylation CheckBeta->YesBeta Yes NoBeta NO: Moderate/High Stability CheckBeta->NoBeta No ActionSalt Can you use the Salt form? YesBeta->ActionSalt StandardDist Standard Vacuum Distillation (Keep T < 100°C) NoBeta->StandardDist MakeSalt Isolate as Na/K Salt. Stable at RT. ActionSalt->MakeSalt Yes FreeAcid Must use Free Acid? ActionSalt->FreeAcid No ColdWorkup Protocol A: Cold Workup (<0°C) No Heat Evaporation FreeAcid->ColdWorkup

Caption: Figure 2. Decision matrix for processing substituted propanoic acids.

References

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. Master Organic Chemistry. [Link]

  • Li, T., et al. Reactions of Carboxylic Acids and Their Derivatives.[2] Mass Spectrometry Reviews, 2021, 40(6), 782-810.[2] [Link]

  • Westheimer, F. H., & Jones, W. A.

    
    -Dimethylacetoacetic Acid. Journal of the American Chemical Society, 1941, 63(12), 3283–3286. [Link]
    
  • Organic Chemistry Portal. Decarboxylation Reactions and Mechanisms. Organic Chemistry Portal.[3] [Link]

Sources

Optimization

stability of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid under basic hydrolysis conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid. This resource is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in their work. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under basic hydrolysis conditions. Our goal is to provide you with the foundational chemical principles and practical, field-tested guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in basic environments.

Q1: What is the primary chemical transformation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid under basic conditions?

Under typical aqueous basic conditions (e.g., using NaOH, KOH, or carbonate bases), the most immediate and predominant reaction is a simple acid-base neutralization. The carboxylic acid proton is acidic and will be readily deprotonated by the base to form the corresponding carboxylate salt and water. This does not represent degradation but rather a change in the ionization state of the molecule, which will affect its solubility, typically increasing it in aqueous media.

Q2: How stable is the aryl ether linkage in this molecule to basic hydrolysis?

The ether linkage, specifically an aryl ether, is exceptionally stable under basic conditions. Unlike esters, which are readily cleaved by base-catalyzed hydrolysis (saponification), ethers lack the electrophilic carbonyl carbon that facilitates nucleophilic attack.[1][2] Cleavage of aryl ethers typically requires harsh, acidic conditions (e.g., concentrated HBr or HI) or specialized metal catalysis, which are not characteristic of basic hydrolysis.[3][4] Therefore, under standard basic conditions used for reactions like saponification or in basic workups, the pyrazole-ether bond is expected to remain intact.

Q3: What are the likely degradation products if the molecule is subjected to extreme basic conditions?

While highly unlikely under standard protocols, forced degradation under very harsh conditions (e.g., high concentrations of strong base at elevated temperatures for extended periods) could theoretically lead to the cleavage of the aryl ether bond. This would proceed via a nucleophilic aromatic substitution mechanism, which is generally difficult on electron-rich aromatic systems like pyrazole. If cleavage were to occur, the expected products would be 1-methyl-1H-pyrazol-4-ol and the salt of 3-hydroxypropanoic acid .

Q4: How does the stability of this molecule compare to its corresponding methyl or ethyl ester?

The difference is substantial. An ester derivative, such as methyl 3-((1-methyl-1H-pyrazol-4-yl)oxy)propanoate, would be readily hydrolyzed under basic conditions to yield the carboxylate salt of the parent acid and methanol.[5][6] This reaction, known as saponification, is typically rapid and irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[2][7] Our title compound, being a carboxylic acid, is essentially the final product of such a hydrolysis and is therefore stable to these conditions.

Q5: Is the N-methylated pyrazole ring itself susceptible to degradation under basic conditions?

The pyrazole ring is a stable aromatic heterocycle.[8] It is generally resistant to degradation under a wide range of pH conditions, including basic ones.[9] The N-methylation further protects the ring from potential N-H related side reactions. Studies on the electrooxidation of pyrazole derivatives in aqueous alkali have shown the ring to be robust, with reactions occurring at side-chain functional groups instead.[10] Therefore, degradation of the core pyrazole structure is not a primary concern during basic hydrolysis experiments.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Problem 1: After a basic workup (e.g., liquid-liquid extraction with NaOH(aq)), I have low recovery of my compound from the organic phase.

  • Causality: This is almost certainly not due to degradation. When you treat your carboxylic acid with a basic aqueous solution, you deprotonate it to form the carboxylate salt. This salt is ionic and therefore significantly more soluble in the aqueous phase than the neutral acid is in the organic phase.

  • Troubleshooting Steps:

    • Confirm Salt Formation: Do not discard the aqueous layer from your extraction.

    • Recover the Product: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the carboxylate, reforming the neutral carboxylic acid.

    • Extract Again: The neutral compound will likely precipitate or can be extracted back into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prevention: For future experiments, if you need to wash with a base to remove acidic impurities, be aware that your product will also be extracted. A carefully controlled pH or an alternative purification method like chromatography may be necessary.

Problem 2: I'm running a reaction in a strong base and see a new, unexpected peak in my HPLC/LC-MS analysis. Is it a degradant?

  • Causality: While direct degradation of the pyrazole ether moiety is unlikely, it cannot be entirely ruled out without investigation, especially under forcing conditions. The new peak could also be a byproduct from another part of your molecule or an impurity in your starting materials. A systematic diagnosis is key.

  • Troubleshooting Workflow:

Caption: Diagnostic workflow for an unexpected analytical peak.

Data Summary & Visualization
Chemical Structures and Degradation Pathway

Caption: Potential degradation pathway under forced basic hydrolysis.

Expected Stability Profile

The following table summarizes the expected stability of the title compound under various basic conditions. This data is synthesized from established principles of organic chemistry.

ConditionBaseTemperatureExpected DegradationPrimary Species in Solution
Typical Aqueous Workup 1M NaOH, K₂CO₃Room Temp.< 0.1%Carboxylate salt of the starting material
Standard Saponification Conditions 1-2M LiOH, NaOH25 - 50 °C< 1%Carboxylate salt of the starting material
Forced Degradation (Moderate) 2M NaOH80 °CMinorCarboxylate salt; trace amounts of cleavage products possible
Forced Degradation (Harsh) >5M NaOH> 80 °CPossibleMixture of carboxylate salt and cleavage products
Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

  • Objective: To determine the stability limits of the title compound and generate potential degradation products for analytical identification.

  • Methodology:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in a 50:50 mixture of acetonitrile and water.

    • Reaction Setup: In separate amber glass vials, combine 1 mL of the stock solution with 1 mL of the following aqueous NaOH solutions:

      • Vial A (Control): 1 mL Water

      • Vial B: 1 mL 0.2 M NaOH (Final conc. 0.1 M)

      • Vial C: 1 mL 2.0 M NaOH (Final conc. 1.0 M)

      • Vial D: 1 mL 10.0 M NaOH (Final conc. 5.0 M)

    • Incubation: Place one set of vials at room temperature (25°C) and another set in a heating block at 80°C.

    • Time Points: At specified time points (e.g., 2, 8, 24, and 48 hours), withdraw a 100 µL aliquot from each vial.

    • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of 0.1 M HCl in the HPLC mobile phase. This prevents further degradation and ensures sample compatibility with the HPLC system.

    • Analysis: Analyze the quenched samples using a validated, stability-indicating HPLC method (see Protocol 2). Compare the peak area of the parent compound to the control and identify any new peaks that appear.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

  • Objective: To establish an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

  • Methodology:

    • Instrumentation: HPLC with a PDA (Photodiode Array) detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Chromatographic Conditions (Starting Point):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35°C

      • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely ~220-250 nm). The PDA detector will be crucial for assessing peak purity.

    • Method Validation:

      • Inject samples from the forced degradation study (Protocol 1).

      • The method is considered "stability-indicating" if baseline resolution is achieved between the parent peak and all degradant peaks.

      • Use the PDA detector to confirm that the parent peak is spectrally pure in all stressed samples where it remains, confirming no co-elution.

References
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Available at: [Link]

  • ResearchGate. (2025). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PSIBERG. (2022). Ethers vs. Esters - Organic Compounds. Available at: [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Available at: [Link]

  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Available at: [Link]

  • N/A. (n.d.). Unit (9) Carboxylic Acids, Esters, Amines, and Amides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Available at: [Link]

  • International Journal of Electrochemical Science. (2021). The Inhibition Effect Mechanism of Pyrazole on Cobalt Corrosion in Alkaline Solution. Available at: [Link]

  • N/A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing EDC/NHS Coupling of Pyrazole Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for the coupling of pyrazole carboxylic acids. Our goal is to empower you with the scientific understanding and practical guidance necessary to minimize side reactions and achieve high-yield, reproducible results in your conjugation experiments.

Introduction: The Nuances of Pyrazole Acid Coupling

EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxylic acid and a primary amine. While this method is widely applicable, the unique electronic and structural properties of pyrazole carboxylic acids introduce specific challenges that require careful consideration. The pyrazole ring, with its two adjacent nitrogen atoms, can influence the reactivity of the carboxylic acid and may itself be susceptible to undesired modifications under certain reaction conditions.[1][2]

This guide is structured to address the most common issues encountered during the EDC/NHS coupling of pyrazole acids, providing not just protocols, but also the underlying chemical principles to help you make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Amide Product

Question: I am performing an EDC/NHS coupling with a pyrazole carboxylic acid, but I am consistently getting very low yields of my final product. What are the likely causes and how can I improve my reaction efficiency?

Answer: Low yields in EDC/NHS coupling reactions are a common frustration, and with pyrazole acids, there are a few key areas to investigate. The root cause often lies in suboptimal reaction conditions or the inherent properties of your specific pyrazolic starting material.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Carboxyl Group Activation: The first step of the reaction, the activation of the pyrazole carboxylic acid with EDC to form the O-acylisourea intermediate, is highly pH-dependent.

    • The "Why": This activation is most efficient in a slightly acidic environment (pH 4.5-6.0). At lower pH values, the carboxyl group is protonated and less reactive, while at higher pH, the EDC itself can become less active.[3][4]

    • Solution:

      • Protocol 1: Two-Step pH Adjustment:

        • Dissolve your pyrazole carboxylic acid in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES), at a pH between 5.0 and 6.0.[5][6]

        • Add EDC and NHS to this solution and allow the activation to proceed for 15-30 minutes at room temperature.

        • Subsequently, add your amine-containing molecule and adjust the pH of the reaction mixture to 7.2-8.0 using a non-amine containing buffer like phosphate-buffered saline (PBS).[3] This higher pH deprotonates the primary amine, increasing its nucleophilicity for the attack on the NHS-ester.[7]

  • Hydrolysis of Intermediates: Both the O-acylisourea intermediate and the subsequent NHS-ester are susceptible to hydrolysis, which regenerates the starting carboxylic acid.

    • The "Why": Water is a competing nucleophile in your reaction. The rate of hydrolysis increases significantly with pH. For instance, the half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[8][9]

    • Solution:

      • Work expeditiously. Add the amine component as soon as reasonably possible after the activation step.

      • Use anhydrous solvents if your reaction is not performed in an aqueous buffer. Ensure your EDC and NHS reagents are stored in a desiccator to prevent moisture contamination.[10]

      • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.[11]

  • Formation of N-Acylisourea Byproduct: This is a common and irreversible side reaction in EDC couplings.

    • The "Why": The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylisourea.[12] The addition of NHS is designed to intercept the O-acylisourea and form the more stable NHS-ester, thus minimizing this side reaction.[11]

    • Solution:

      • Ensure you are using an adequate molar excess of NHS. A common starting point is a 2:1 molar ratio of EDC to NHS.[10]

      • The order of addition can be critical. Premixing the EDC and NHS before adding them to the carboxylic acid can sometimes be beneficial.

  • Substituent Effects on the Pyrazole Ring: The electronic properties of other substituents on your pyrazole ring can influence the reactivity of the carboxylic acid.

    • The "Why": Electron-withdrawing groups on the pyrazole ring can increase the acidity of the carboxylic acid, potentially making it easier to activate. Conversely, electron-donating groups may decrease its reactivity.[13]

    • Solution:

      • If you suspect your pyrazole acid is particularly unreactive, you may need to use a higher molar excess of EDC and NHS.

      • Consider alternative, more potent coupling reagents if optimizing EDC/NHS conditions fails. (See FAQ section).

Problem 2: I'm observing an unexpected side product with a mass corresponding to the acylation of the pyrazole ring itself.

Question: My mass spectrometry analysis shows a byproduct that appears to be my starting pyrazole acid coupled to another molecule of the activated pyrazole acid, suggesting N-acylation of the pyrazole ring. How can I prevent this?

Answer: This is a critical issue specific to pyrazole-containing compounds. The nitrogen atoms in the pyrazole ring are nucleophilic and can compete with your desired amine for reaction with the activated carboxylic acid.

The "Why": The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[4] The N1 nitrogen, when deprotonated, is a potent nucleophile and can attack the activated carboxylic acid (either the O-acylisourea or the NHS-ester), leading to the formation of an N-acylpyrazole.[5] This is particularly problematic if your pyrazole acid is not substituted at the N1 position.

Solutions:

  • Protecting the Pyrazole Nitrogen: The most robust solution is to protect the N1 nitrogen of the pyrazole ring before performing the EDC/NHS coupling.

    • The "Why": A protecting group will block the nucleophilicity of the N1 nitrogen, preventing it from participating in side reactions.

    • Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting pyrazole nitrogens. It is stable under the conditions of EDC/NHS coupling and can be removed later under acidic conditions.[14]

    • General Protocol for Boc Protection:

      • Dissolve your N-unsubstituted pyrazole carboxylic acid in a suitable solvent (e.g., tetrahydrofuran).

      • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

      • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

      • Work up the reaction and purify the N-Boc protected pyrazole carboxylic acid before proceeding with the EDC/NHS coupling.

  • Careful Control of Reaction pH: If protecting the nitrogen is not feasible, meticulous pH control is essential.

    • The "Why": The N1 proton of the pyrazole ring is acidic. In a more acidic environment, the pyrazole nitrogen is less likely to be deprotonated and therefore less nucleophilic. However, this must be balanced with the pH requirements for the EDC/NHS reaction itself.

    • Strategy: Maintain the pH in the lower end of the optimal range for the activation step (pH 4.5-5.5) for as long as possible before introducing the amine and raising the pH. This can help to suppress N-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS to my pyrazole carboxylic acid?

A1: There is no single "perfect" ratio, and empirical optimization is often necessary. However, a good starting point is to use a molar excess of both EDC and NHS relative to the carboxylic acid. A common recommendation is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[10] A 2:1 ratio of EDC to NHS is also a frequently suggested starting point.[10]

Q2: What are the best solvents to use for EDC/NHS coupling of pyrazole acids?

A2: The choice of solvent depends on the solubility of your reactants.

  • Aqueous Buffers: For water-soluble biomolecules, buffers that do not contain primary amines or carboxylates are essential. Good choices include MES, PBS, and HEPES.[10] Avoid buffers like Tris or glycine.[7]

  • Organic Solvents: For reactions with small molecules, anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. Ensure the solvent is truly anhydrous to prevent hydrolysis of the activated species.[7]

Q3: How can I monitor the progress of my coupling reaction?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Useful for small molecule reactions. You can track the disappearance of your starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that allows you to monitor the masses of the components in your reaction mixture over time, confirming the formation of your desired product and identifying any side products.[15]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the consumption of reactants and the formation of the product.

Q4: Are there any alternatives to EDC/NHS for coupling pyrazole acids, especially if I'm still having issues with side reactions?

A4: Yes, several other coupling reagents are available, each with its own advantages.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that is often used for difficult couplings, such as those involving sterically hindered amines or less reactive carboxylic acids. It generally leads to faster reactions and lower rates of racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also very effective coupling reagents that can be used as alternatives to EDC/NHS.

  • Acyl Chloride Formation: For very challenging couplings, you can convert the pyrazole carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted directly with the amine. This method is generally not compatible with sensitive functional groups.

Visualizations and Data

Diagrams

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reactions Side Reactions pyrazole_acid Pyrazole-COOH o_acylisourea O-Acylisourea Intermediate (Unstable) pyrazole_acid->o_acylisourea + EDC edc EDC nhs_ester Pyrazole-CO-NHS (Amine-Reactive Ester) o_acylisourea->nhs_ester + NHS - EDC Urea hydrolysis Hydrolysis (Regenerates Pyrazole-COOH) o_acylisourea->hydrolysis + H₂O n_acylisourea N-Acylisourea (Unreactive) o_acylisourea->n_acylisourea Rearrangement nhs NHS amide_product Pyrazole-CO-NH-R (Stable Amide Bond) nhs_ester->amide_product + R-NH₂ - NHS nhs_ester->hydrolysis + H₂O n_acylation N-Acylation of Pyrazole Ring nhs_ester->n_acylation + Pyrazole-NH amine R-NH₂

Caption: EDC/NHS coupling mechanism and major side reactions.

Troubleshooting_Flowchart start Low Product Yield? check_ph Verify pH for Activation (4.5-6.0) and Coupling (7.2-8.0) start->check_ph check_reagents Use Fresh/Anhydrous EDC, NHS, and Solvents check_ph->check_reagents pH is Optimal increase_excess Increase Molar Excess of EDC/NHS check_reagents->increase_excess Reagents are Good check_side_products Analyze for Side Products (LC-MS) increase_excess->check_side_products Yield Still Low n_acylisourea N-Acylisourea Formation? check_side_products->n_acylisourea increase_nhs Increase NHS:EDC Ratio n_acylisourea->increase_nhs Yes n_acylation Pyrazole N-Acylation? n_acylisourea->n_acylation No protect_n Protect Pyrazole Nitrogen (e.g., Boc) n_acylation->protect_n Yes alternative_reagents Consider Alternative Coupling Reagents (HATU, HBTU) n_acylation->alternative_reagents No protect_n->alternative_reagents

Sources

Optimization

Technical Support Center: Handling and Storage of 1-Methyl-Pyrazole Derivatives

Welcome to the Technical Support Center. 1-Methyl-pyrazole derivatives are privileged building blocks extensively utilized in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Methyl-pyrazole derivatives are privileged building blocks extensively utilized in medicinal chemistry and agrochemical development. While the N-methylated pyrazole core is inherently robust and exhibits high stability against metabolic oxidative cleavage (such as by P450 oxygenases)[1], the functional groups attached to the ring dictate the molecule's overall shelf-life and susceptibility to degradation.

This guide provides actionable troubleshooting steps, causality-driven FAQs, and self-validating protocols to ensure the integrity of your pyrazole libraries.

Quantitative Storage Guidelines

The optimal storage conditions for 1-methyl-pyrazole derivatives depend heavily on their substituents. Below is a summarized reference table for standard library management:

Derivative ClassExample CompoundRecommended TempLight SensitivityMoisture SensitivityMax Shelf Life (Ideal)
Boronic Esters 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-20°CLowHigh12–24 months[2]
Halogenated 4-Iodo-1-methylpyrazole2–8°CHighLow12 months[3]
Carboxylic Acids 1-Methyl-1H-pyrazole-4-carboxylic acidRT (15–25°C)LowModerate>36 months[4]
Alkyl/Aryl 1,3,5-TrimethylpyrazoleRT (15–25°C)LowLow>36 months
Degradation Pathways Overview

To effectively troubleshoot, one must first understand the mechanistic pathways that lead to compound degradation.

DegradationPathways Core 1-Methyl-Pyrazole Core Boronic Boronic Esters (e.g., BPin) Core->Boronic Functionalization Halogen Halogenated (e.g., 4-Iodo) Core->Halogen Functionalization Carboxyl Carboxylic Acids Core->Carboxyl Functionalization Hydrolysis Hydrolysis to Free Boronic Acid [M-82] Mass Shift Boronic->Hydrolysis H2O (Moisture) Photolysis Homolytic C-I Cleavage Yellow/Brown Discoloration Halogen->Photolysis UV/Vis Light Hygroscopic Moisture Absorption Clumping / Weighing Errors Carboxyl->Hygroscopic High Humidity

Degradation pathways of 1-methyl-pyrazole derivatives based on functional groups.

FAQs & Troubleshooting Guide

Q1: My LC-MS analysis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester shows a major secondary peak with a mass of [M-82]. What happened, and how do I prevent it?

  • Causality: The [M-82] mass shift indicates the loss of the pinacol group (C6H10), meaning your ester has hydrolyzed into the free boronic acid. Boron possesses an empty p-orbital that is highly susceptible to nucleophilic attack by atmospheric moisture. Once water coordinates to the boron center, it facilitates the cleavage of the pinacol ester bonds.

  • Resolution: Free boronic acids can still be used in Suzuki couplings, but stoichiometry will be inaccurate. To prevent this, the compound must be stored at -20°C in a tightly sealed container[2]. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q2: Our library of 4-Iodo-1-methylpyrazole building blocks has turned from a white powder to a yellowish-brown solid. Is it still usable?

  • Causality: The brown discoloration is a classic indicator of photolytic degradation and the subsequent liberation of free iodine (I₂). The C-I bond is relatively weak and susceptible to homolytic cleavage when exposed to UV or visible light. This generates pyrazole radicals and iodine radicals, which rapidly couple to form I₂[5].

  • Resolution: The compound should be repurified via flash chromatography or recrystallization before use, as the presence of free iodine and radical byproducts will poison metal catalysts in downstream cross-coupling reactions. Prevent future degradation by storing the material strictly in amber glass vials at 2–8°C, away from strong oxidizing agents[3].

Q3: We are scaling up a reaction using 1-Methyl-1H-pyrazole-4-carboxylic acid. Can we store the bulk drum in our standard warehouse (uncontrolled temperature)?

  • Causality: Unlike halogenated or boronic ester derivatives, pyrazole carboxylic acids are highly stable against thermal decomposition and photolysis under normal conditions[4]. However, the carboxylic acid moiety can be hygroscopic.

  • Resolution: Yes, room temperature storage is acceptable, provided the environment is strictly dry and well-ventilated. Ensure the drum is tightly sealed and locked up, as moisture absorption will lead to clumping and significant weighing inaccuracies during scale-up[4].

Troubleshooting Workflow

TroubleshootingWorkflow Start Purity Drop Detected LCMS Perform LC-MS & Visual Check Start->LCMS VisBrown Visual: Brown/Yellow Solid LCMS->VisBrown If Halogenated MassShift LC-MS: [M-82] or [M-18] LCMS->MassShift If Ester/Boronic PhotoDeg Diagnosis: Photodegradation (Halogen Cleavage) VisBrown->PhotoDeg HydroDeg Diagnosis: Hydrolysis (Ester Cleavage) MassShift->HydroDeg Action1 Action: Repurify & Store in Amber Vials at 2-8°C PhotoDeg->Action1 Action2 Action: Lyophilize & Store under Argon at -20°C HydroDeg->Action2

Troubleshooting workflow for identifying and resolving pyrazole degradation.

Experimental Protocol: Self-Validating Stability-Indicating HPLC Method

To confidently track the degradation of 1-methyl-pyrazole derivatives, you must employ a stability-indicating HPLC method. This protocol is designed as a self-validating system: by intentionally forcing degradation (Step 3), you prove that your chromatographic method can successfully resolve the parent peak from its degradants[5].

Step 1: Sample Preparation

  • Prepare a stock solution of the 1-methyl-pyrazole derivative in HPLC-grade Acetonitrile at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL to ensure the signal falls within the linear dynamic range of the UV/PDA detector.

Step 2: Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (maintains the pyrazole nitrogen in a consistent protonation state).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: Linear gradient from 5% B to 95% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode array (PDA) detector scanning from 200–400 nm (extract chromatogram at 237 nm).

Step 3: Forced Degradation (Method Validation) To validate that your method is "stability-indicating," subject 1.0 mL aliquots of your stock solution to the following stress conditions, neutralize, and inject:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Photolysis: Expose a clear glass vial to direct UV light (254 nm) for 24 hours.

Validation Check: If the method is valid, the PDA detector will confirm peak purity for the parent compound (no co-eluting degradants under the main peak), and distinct, baseline-resolved peaks will appear for the degradation products generated in Step 3.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid: A 1H NMR-Centric Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, a molecule of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will objectively compare the insights derived from 1H NMR with those from other key analytical techniques, namely 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comparative approach, supported by experimental protocols and data, aims to equip the reader with the expertise to select and integrate the most effective analytical strategies for the structural elucidation of complex small molecules.

The Central Role of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide information about the number of different types of protons, their chemical environments, their relative numbers, and their connectivity through spin-spin coupling makes it an unparalleled first-line technique. For a molecule like 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, 1H NMR offers a detailed fingerprint of its unique structure.

Predicted 1H NMR Spectrum of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

While an experimental spectrum for this specific molecule is not publicly available, a reliable prediction can be made based on the well-established chemical shifts of its constituent fragments: the 1-methyl-1H-pyrazole moiety and the 3-oxypropanoic acid side chain.[2][3][4]

The expected proton signals are as follows:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-3 (Pyrazole)~7.5 - 8.2Singlet1HProtons on pyrazole rings are typically in this region. The specific shift is influenced by the N-methyl and the 4-oxy substituent.[2]
H-5 (Pyrazole)~7.5 - 8.2Singlet1HSimilar to H-3, its chemical environment is influenced by the adjacent nitrogen and the N-methyl group.[2]
-OCH2-~4.2Triplet2HThe methylene group attached to the oxygen is deshielded, shifting it downfield. It will be split into a triplet by the adjacent -CH2- group.
-CH2-COOH~2.7Triplet2HThis methylene group is adjacent to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. It will be split into a triplet by the -OCH2- group.
N-CH3~3.8Singlet3HThe methyl group attached to the nitrogen of the pyrazole ring.
-COOH~10-12Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can be exchanged with D2O.[3]

Visualizing the Proton Environments

To better understand the origin of these signals, a diagram of the molecule with its distinct proton environments is presented below.

G mol 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid H3 H-3 H5 H-5 OCH2 -OCH2- CH2COOH -CH2-COOH NCH3 N-CH3 COOH -COOH

Caption: Molecular structure of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid with key proton groups highlighted.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for obtaining a standard proton NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals.[2]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

    • The acquisition time should be set to 2-4 seconds to ensure good digital resolution.

    • Apply a 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the signals to determine the relative ratios of the different types of protons.

Comparative Analysis with Other Spectroscopic Techniques

While 1H NMR is powerful, a comprehensive structural elucidation often requires a multi-technique approach. The following sections compare the utility of 1H NMR with other common analytical methods for the characterization of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Strengths Compared to 1H NMR:

  • Wider Chemical Shift Range: The 13C chemical shift range is about 20 times broader than for 1H, leading to less signal overlap, which is particularly useful for complex molecules.[5]

  • Direct Observation of Quaternary Carbons: 13C NMR can detect carbon atoms that do not have attached protons, such as the C=O and the C4 of the pyrazole ring in our target molecule.

Weaknesses Compared to 1H NMR:

  • Lower Sensitivity: The natural abundance of 13C is only 1.1%, and its gyromagnetic ratio is smaller than that of 1H, resulting in significantly lower sensitivity and longer acquisition times.

  • No Coupling Information (in standard decoupled spectra): Standard 13C NMR spectra are proton-decoupled, meaning that C-H coupling information is lost.

Predicted 13C NMR Signals for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O~170-180The carbonyl carbon of the carboxylic acid is highly deshielded.[6]
C-3 (Pyrazole)~130-155The chemical shift is sensitive to substituents.[2]
C-4 (Pyrazole)~140-160The carbon attached to the oxygen will be significantly downfield.
C-5 (Pyrazole)~130-155Similar to C-3.[2]
-OCH2-~60-70The carbon is deshielded by the adjacent oxygen atom.
-CH2-COOH~30-40The carbon is influenced by the adjacent carboxylic acid group.
N-CH3~35-45A typical range for a methyl group on a nitrogen in a heterocyclic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Strengths Compared to 1H NMR:

  • Molecular Weight Determination: MS provides the exact molecular weight of the compound, which is a crucial piece of information for confirming the molecular formula.

  • Fragmentation Analysis: The fragmentation pattern can provide valuable information about the different structural components of the molecule. For instance, cleavage of the ether linkage or fragmentation of the pyrazole ring would be expected.[7][8]

  • High Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.

Weaknesses Compared to 1H NMR:

  • No Information on Connectivity: MS does not directly provide information about how the different atoms are connected in the molecule.

  • Isomer Differentiation: Isomers often have the same molecular weight and can sometimes have very similar fragmentation patterns, making them difficult to distinguish by MS alone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Strengths Compared to 1H NMR:

  • Direct Functional Group Identification: FTIR is excellent for quickly identifying the presence of key functional groups. For our target molecule, the very broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1) and the sharp, strong C=O stretch (around 1700-1725 cm-1) would be highly characteristic.[9][10][11] The C-O ether linkage would also show a characteristic stretch in the 1000-1300 cm-1 region.

  • Speed and Simplicity: FTIR analysis is typically very fast and requires minimal sample preparation.

Weaknesses Compared to 1H NMR:

  • Limited Structural Information: FTIR provides little to no information about the overall molecular skeleton or the connectivity of the functional groups.

  • Complex Spectra: The "fingerprint region" (below 1500 cm-1) can be very complex and difficult to interpret for molecules of even moderate complexity.

Integrated Workflow for Structural Elucidation

A robust structural elucidation strategy leverages the strengths of multiple techniques. The following workflow illustrates an efficient approach for confirming the structure of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation FTIR FTIR Spectroscopy H1_NMR 1H NMR FTIR->H1_NMR Identifies functional groups (COOH, C-O) MS Mass Spectrometry MS->H1_NMR Confirms molecular weight and formula C13_NMR 13C NMR H1_NMR->C13_NMR Provides proton framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Provides carbon framework Confirmation Final Structure Confirmation TwoD_NMR->Confirmation Correlates H and C data, establishes connectivity

Caption: An integrated workflow for the structural elucidation of small molecules, combining multiple analytical techniques.

Conclusion

The structural analysis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid serves as an excellent case study for the application and comparison of modern spectroscopic techniques. While 1H NMR provides the most detailed initial picture of the molecular structure, its true power is realized when used in conjunction with other methods. 13C NMR complements the proton data by revealing the carbon skeleton, Mass Spectrometry confirms the molecular formula, and FTIR provides rapid confirmation of key functional groups. For the modern researcher, a multi-faceted approach, guided by a strong understanding of the strengths and limitations of each technique, is the most reliable path to unambiguous structural determination.

References

  • Benchchem. "Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives." Benchchem, Accessed February 28, 2026.
  • Elguero, J., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Magnetic Resonance in Chemistry, vol. 25, no. 4, 1987, pp. 270-275.
  • Doc Brown's Chemistry. "low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry, Accessed February 28, 2026.
  • Benchchem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." Benchchem, Accessed February 28, 2026.
  • van der Plas, H. C., et al. "The mass spectra of some pyrazole compounds." Recueil des Travaux Chimiques des Pays-Bas, vol. 85, no. 11, 1966, pp. 1101-1110.
  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online, 1 Jan. 2018, [Link].

  • Nagwa. "Question Video: ¹H NMR Spectrum of Propanoic Acid." Nagwa, 2 July 2019, [Link].

  • ChemicalBook. "1-Methylpyrazole(930-36-9) 1H NMR spectrum." ChemicalBook, Accessed February 28, 2026.
  • Oregon State University. "Spectroscopy of Carboxylic Acid Derivatives." Oregon State University, 7 Feb. 2020, [Link].

  • Specac Ltd. "Interpreting Infrared Spectra." Specac Ltd, Accessed February 28, 2026.
  • ACS Publications. "Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy." The Journal of Physical Chemistry A, 22 Nov. 2022, [Link].

  • ResearchGate. "Pyrazoline The structural elucidation of pyrazoles and derivatives has...
  • NIH. "NMR Characterization of RNA Small Molecule Interactions." National Institutes of Health, Accessed February 28, 2026.
  • NIH. "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers." National Institutes of Health, 16 May 2025, [Link].

  • ResearchGate. "Mass spectrometric study of some pyrazoline derivatives.
  • Taylor & Francis Online. "Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives." Spectroscopy Letters, vol. 26, no. 2, 1993, pp. 235-244.
  • Connect Journals. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES." Connect Journals, Accessed February 28, 2026.
  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI, 20 Dec. 2019, [Link].

  • ResearchGate. "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." ResearchGate, Aug. 2004, [Link].

  • SlidePlayer. "ir spectrum of carboxylic acids and alcohols." SlidePlayer, 24 May 2023, [Link].

  • LOCKSS. "NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC." LOCKSS, 1 Sept. 2003, [Link].

  • ResearchGate. "1 H-NMR spectrum (400.20 MHz, 233 K, CDCl 3 ) of a mixture of propionic...

Sources

Comparative

mass spectrometry (LC-MS) identification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

An In-Depth Comparative Guide to the LC-MS Identification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid Authored by: A Senior Application Scientist Introduction In the landscape of drug discovery and metabolomics, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Identification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug discovery and metabolomics, the accurate identification of novel chemical entities and their metabolites is paramount. 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid represents a class of small molecules that pose a unique set of analytical challenges. Its structure combines a heterocyclic pyrazole ring, an ether linkage, and a carboxylic acid moiety, resulting in a polar molecule with multiple potential ionization sites. Standard reversed-phase liquid chromatography (LC) methods often fail to provide adequate retention for such compounds, leading to poor chromatographic resolution and significant matrix effects that can compromise mass spectrometry (MS) data.[1]

This guide provides an in-depth, comparative analysis of two robust LC-MS strategies for the confident identification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid: Reversed-Phase Liquid Chromatography with Ion-Pairing (RP-IP) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the mechanistic basis for each approach, provide detailed experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions for their analytical workflows.

Analyte Characterization: Understanding the Challenge

Before developing a method, understanding the analyte's physicochemical properties is critical.

  • Structure: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

  • Molecular Formula: C₇H₁₀N₂O₃

  • Monoisotopic Mass: 170.0691 Da

  • Predicted Ions:

    • [M+H]⁺ (Positive Ion Mode): 171.0764 m/z

    • [M-H]⁻ (Negative Ion Mode): 169.0620 m/z

The molecule's polarity, driven by the carboxylic acid and the nitrogen atoms in the pyrazole ring, makes it highly water-soluble.[1] This property is the primary reason for its poor retention on traditional non-polar stationary phases like C18.

The Core Directive: Achieving Chromatographic Retention

The success of any LC-MS analysis hinges on achieving adequate retention and a good peak shape on the chromatographic column. This separates the analyte from the bulk of the sample matrix, reducing ion suppression and leading to a more sensitive and robust assay.[2] We compare two powerful, alternative approaches to standard reversed-phase LC.

Alternative 1: Reversed-Phase with Ion-Pairing (RP-IP)

This technique modifies a standard reversed-phase setup by adding an ion-pairing reagent to the mobile phase. For an acidic analyte like our target, a long-chain amine could be used in negative ion mode. However, for positive ion mode analysis, which is often robust for nitrogen-containing heterocycles, we can use a perfluoroalkanoic acid. This reagent forms a neutral, more hydrophobic ion pair with the protonated analyte, significantly increasing its retention on a C18 column.[3]

Causality: The formation of the ion pair effectively "masks" the charge of the analyte, increasing its affinity for the non-polar stationary phase and shifting its elution to a later, more favorable retention time.[3]

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds.[4] It utilizes a polar stationary phase (e.g., unbonded silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[4]

Causality: In HILIC, the aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like our target molecule, can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[4]

Comparative Performance Analysis

The choice between RP-IP and HILIC depends on the specific requirements of the assay, such as throughput, robustness, and compatibility with the mass spectrometer.

FeatureReversed-Phase with Ion-Pairing (RP-IP)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale & Justification
Retention Mechanism Analyte forms a neutral ion pair with a reagent, increasing hydrophobicity and retention on a non-polar phase.Analyte partitions into a water-enriched layer on a polar stationary phase.Two fundamentally different mechanisms to solve the same problem of retaining a polar molecule.[3][4]
Column Type Standard C18, C8Amide, Diol, or unbonded SilicaRP-IP leverages widely available and robust C18 columns. HILIC requires specialized polar columns.[4][5]
Mobile Phase High aqueous content, with an added ion-pairing reagent (e.g., 0.1% PFOA).High organic content (e.g., >80% Acetonitrile) with an aqueous buffer.HILIC's high organic mobile phase can enhance ESI desolvation and improve sensitivity.
Peak Shape Generally good, can be optimized by adjusting ion-pair concentration.[3]Can be sensitive to injection solvent composition; requires careful method development to avoid peak splitting.[4]HILIC is often more sensitive to the sample diluent; samples should ideally be dissolved in a high-organic solvent.[2]
MS Compatibility Some ion-pairing reagents (e.g., TFA, PFOA) can cause significant ion suppression.Generally excellent MS compatibility. Volatile buffers like ammonium formate or acetate are commonly used.This is a critical consideration. The suppression from ion-pairing reagents can negatively impact the limit of detection.
Robustness Can require long equilibration times. Ion-pairing reagents may build up in the LC-MS system.Equilibration can also be slow. Sensitive to water content in the sample and mobile phase.Both methods require careful system equilibration. HILIC is often considered more "delicate" than traditional RP.

Experimental Protocols & Workflows

The following protocols are designed for a high-resolution tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) coupled with a UHPLC system.

Workflow Overview

cluster_prep Sample Preparation cluster_rp Method 1: RP-Ion Pair cluster_hilic Method 2: HILIC prep Sample in Plasma/Urine protein_precip Protein Precipitation (Acetonitrile + Internal Standard) prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute_rp Dilute with Aqueous Mobile Phase supernatant->dilute_rp evap Evaporate & Reconstitute in 90% Acetonitrile supernatant->evap inject_rp Inject on C18 Column dilute_rp->inject_rp ms_rp LC-MS/MS Analysis inject_rp->ms_rp data_analysis Data Analysis (Accurate Mass, RT, MS/MS) ms_rp->data_analysis inject_hilic Inject on Amide Column evap->inject_hilic ms_hilic LC-MS/MS Analysis inject_hilic->ms_hilic ms_hilic->data_analysis

Caption: Comparative LC-MS workflow for analyte identification.

Protocol 1: RP-IP LC-MS Method
  • Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant and dilute 1:1 with mobile phase A.

  • LC Conditions:

    • Column: High-quality C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Perfluorooctanoic acid (PFOA) in Water

    • Mobile Phase B: 0.1% PFOA in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, hold for 1 min, ramp to 95% B over 6 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temp: 400 °C

    • Scan Mode: Data-Dependent Acquisition (DDA)

    • Full Scan (MS1): 100-500 m/z

    • Tandem MS (MS2): Collision Energy Ramp (e.g., 10-40 eV) on the top 3 most intense ions.

Protocol 2: HILIC LC-MS Method
  • Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex and centrifuge as above. Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of 90:10 Acetonitrile:Water.

  • LC Conditions:

    • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm[4]

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water

    • Flow Rate: 0.5 mL/min

    • Gradient: Start at 1% B, hold for 1 min, ramp to 50% B over 7 min, hold for 2 min, return to 1% B and re-equilibrate for 4 min.[4]

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions (Positive ESI):

    • Identical to the RP-IP method.

Mass Spectrometry: Fragmentation and Identification

Confident identification requires more than just an accurate mass match. Tandem MS (MS/MS) provides a structural fingerprint of the molecule. The fragmentation pattern is predictable based on the molecule's structure.[6]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 171.0764) is expected to fragment at its most labile bonds.

cluster_frag Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 171.0764 (C₇H₁₁N₂O₃⁺) frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of Propanoic Acid Moiety (-73.03 Da) parent->frag2 frag3 Loss of COOH & CH₂ (-59.02 Da) parent->frag3 ion1 m/z 153.0658 frag1->ion1 ion2 m/z 97.0449 (1-Methyl-1H-pyrazol-4-ol cation) frag2->ion2 ion3 m/z 112.0553 frag3->ion3

Caption: Predicted fragmentation of the protonated analyte.

Key Diagnostic Fragments to Monitor:

  • m/z 153.0658: Corresponds to the loss of water from the carboxylic acid group.

  • m/z 97.0449: A highly diagnostic ion resulting from the cleavage of the ether bond, representing the protonated 1-methyl-4-hydroxypyrazole moiety. This is a strong indicator of the core structure.

  • m/z 112.0553: Represents cleavage within the propanoic acid chain.

The presence of these fragments, along with the precursor ion at the correct m/z and retention time, provides a very high degree of confidence in the identification of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

Conclusion and Recommendations

Both RP-IP and HILIC are viable and powerful strategies for the LC-MS analysis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, each offering distinct advantages.

  • Choose the HILIC method for the highest sensitivity and best MS compatibility. Its high organic mobile phase promotes efficient desolvation in the ESI source, and the absence of suppressing agents like PFOA is a major benefit. This approach is ideal for discovery-phase studies where detecting low-level metabolites is crucial.[4]

  • Choose the RP-IP method when leveraging existing, robust reversed-phase columns and methods is a priority, or when HILIC method development proves challenging. While potentially suffering from some ion suppression, it is a pragmatic solution that can deliver reliable results.[3]

Ultimately, the optimal choice will be guided by the specific goals of the research, available instrumentation, and the complexity of the sample matrix. A self-validating system would involve analyzing a synthetic reference standard of the analyte using both methods to confirm retention times and fragmentation patterns, establishing an unequivocal analytical benchmark for all future studies.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Mass Spectrometry Fragmentation P
  • Mass Spectrometry - Fragmentation P
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.

Sources

Validation

IR spectroscopy characteristic peaks for pyrazole carboxylic acids

Executive Summary & Technical Context[1][2][3][4][5][6][7] Pyrazole carboxylic acids (PCAs) are critical pharmacophores in modern drug discovery, serving as scaffolds for anti-inflammatory (e.g., Celecoxib analogs) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Pyrazole carboxylic acids (PCAs) are critical pharmacophores in modern drug discovery, serving as scaffolds for anti-inflammatory (e.g., Celecoxib analogs) and agrochemical agents. In the solid-state characterization of these compounds, Infrared (IR) spectroscopy is not merely a confirmational tool—it is a primary method for distinguishing between free acids, salts, cocrystals, and polymorphs.

This guide moves beyond generic spectral tables. It provides a comparative analysis of PCAs against their synthetic precursors (esters) and derivatives (salts), offering a robust framework for structural validation. We focus on the 3-pyrazolecarboxylic acid and 4-pyrazolecarboxylic acid isomers, detailing how subtle electronic effects in the heterocyclic ring manifest in vibrational spectroscopy.

Technical Deep Dive: Spectral Characteristics & Comparative Analysis

The Core Signature: Pyrazole Carboxylic Acid

A pure pyrazole carboxylic acid exhibits a "dual-personality" spectrum, combining the broad, hydrogen-bonded features of a carboxylic acid with the sharp, aromatic signals of the pyrazole ring.

Vibrational ModeWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 2500–3300 Medium-Strong, Very BroadThe "fermi resonance" often creates a messy envelope that overlaps with C-H stretches. Critical: If this band is absent or sharp, you do not have the free acid.
C=O Stretch 1680–1720 Strong, SharpPosition is sensitive to H-bonding (dimers) and ring conjugation. Lower frequency indicates stronger conjugation or dimerization.[1]
Ring Breathing (C=N/C=C) 1500–1600 MediumCharacteristic of the pyrazole core. Often appears as a doublet or triplet in this region.
C-O Stretch 1210–1320 StrongCoupled with O-H in-plane bending. Confirms the acid functionality.
O-H Out-of-Plane Bend 910–950 Medium, BroadThe "dimer wag." A key confirmation of carboxylic acid dimerization in the solid state.
Comparative Analysis: The "Triad" of Synthesis

In synthetic workflows, PCAs are often generated from esters or converted into salts. Distinguishing these three states is the most common application of IR in this field.

  • PCA vs. Esters:

    • The Shift: Esters exhibit a C=O stretch at higher frequencies (1735–1750

      
       ) compared to the acid (~1700 
      
      
      
      ) due to the lack of strong dimer H-bonding and induction effects.
    • The Void: Esters lack the broad O-H envelope at 2500–3300

      
      .
      
  • PCA vs. Salts (Carboxylates):

    • The Collapse: Upon deprotonation (salt formation), the C=O peak at 1700

      
      disappears .
      
    • The Doublet: It is replaced by two new bands: the Asymmetric

      
       stretch (1550–1610 
      
      
      
      )
      and the Symmetric
      
      
      stretch (1380–1420
      
      
      )
      .
    • Scientist's Insight: If you see a "ghost" peak at 1700

      
       in your salt sample, your reaction is incomplete, or the salt has disproportionated.
      
Isomer Differentiation: 3- vs. 4-Position

Distinguishing 3-pyrazolecarboxylic acid from 4-pyrazolecarboxylic acid requires looking at conjugation and the fingerprint region.

  • 4-Pyrazolecarboxylic Acid: The carboxyl group is conjugated directly with the pyrazole alkene-like (

    
    ) character. This often results in a slightly lower C=O frequency (1680–1700 
    
    
    
    )
    compared to the 3-isomer, due to enhanced resonance.
  • 3-Pyrazolecarboxylic Acid: Conjugation is through the

    
     bond. The C=O often appears slightly higher (1700–1720 
    
    
    
    ).[2]
  • Fingerprint Region: The C-H out-of-plane bending (700–900

    
    ) is distinct. 4-substituted pyrazoles typically show a single strong band for the two adjacent protons, whereas 3-substituted variants show more complex patterns due to the lower symmetry of the remaining protons.
    

Mandatory Visualization: Decision Logic

The following diagram outlines the logical flow for identifying a Pyrazole Carboxylic Acid sample using IR data.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_OH Check 2500-3300 cm⁻¹ Is there a broad 'messy' envelope? Start->Check_OH Check_CO Check 1680-1750 cm⁻¹ Is there a strong C=O peak? Check_OH->Check_CO Yes Is_Ester Diagnosis: ESTER (Precursor) Check_OH->Is_Ester No (Sharp CH only) Check_CO->Is_Ester Yes (>1735 cm⁻¹) Is_Salt Diagnosis: CARBOXYLATE SALT (Check 1550/1400 cm⁻¹) Check_CO->Is_Salt No (Look for COO⁻) Is_Acid Diagnosis: FREE ACID (Proceed to Isomer ID) Check_CO->Is_Acid Yes (~1700 cm⁻¹) Check_CO_Pos Check C=O Position Is_Acid->Check_CO_Pos Isomer_4 Likely 4-Isomer (~1680-1700 cm⁻¹) Strong Conjugation Check_CO_Pos->Isomer_4 Lower Freq Isomer_3 Likely 3-Isomer (~1700-1720 cm⁻¹) C=N Conjugation Check_CO_Pos->Isomer_3 Higher Freq

Caption: Logical decision tree for classifying pyrazole derivatives based on primary IR spectral features.

Experimental Protocol: Self-Validating System

Objective: Obtain a high-fidelity spectrum free from atmospheric moisture interference, which is critical for analyzing the O-H region.

Method: ATR (Attenuated Total Reflectance) - Recommended

Why ATR? Pyrazole carboxylic acids are polar and can be hygroscopic. KBr pellets often absorb ambient moisture, creating false O-H signals. ATR minimizes this error.

Step-by-Step Protocol:

  • Crystal Check (Pre-Validation):

    • Ensure the sample is a dry, free-flowing powder. If the sample is sticky, it may contain residual solvent or be an oil/gum (indicating impurities).

    • Action: Dry sample in a vacuum oven at 40°C for 2 hours if hygroscopicity is suspected.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air only).

    • Validation: Ensure the background shows minimal

      
       doublet at 2350 
      
      
      
      and no water vapor noise.
  • Sample Loading:

    • Place ~5-10 mg of sample on the crystal center.

    • Apply pressure using the anvil.[3]

    • Expert Tip: For carboxylic acids, high pressure ensures good contact, but avoid crushing polymorphs if studying crystallinity.

  • Acquisition:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprinting).
    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio).

    • Range: 4000–600

      
      .
      
  • Post-Run Validation (The "Trust" Step):

    • Check the baseline.[4][3] It should be flat. A sloping baseline indicates poor contact or scattering.

    • Verify the C=O peak intensity.[5][6][7][3][8][9][10] It should be between 0.2 and 0.8 Absorbance units (or 20-80% T) for linear response.

Summary Data Tables

Table 1: Functional Group Differentiation
Compound Class




Pyrazole Carboxylic Acid Broad (2500-3300) 1680-1720 (Strong) Absent1210-1320
Pyrazole Ester Absent1735-1750 (Strong)Absent1000-1300
Pyrazole Carboxylate (Salt) Absent (or sharp hydrate)Absent1550-1610 (Asym) 1380-1420 (Sym) N/A
Table 2: Isomer Specific Trends (Empirical)
Feature3-Pyrazolecarboxylic Acid4-Pyrazolecarboxylic Acid
Conjugation Partner C=N (Imine-like)C=C (Alkene-like)
Typical

~1710

~1690

H-Bonding Topology Can form intramolecular H-bonds (if N-H is available)Forms strong intermolecular dimers (Head-to-Head)

References

  • National Institutes of Health (PubChem). 3,5-Pyrazoledicarboxylic acid | C5H4N2O4. Retrieved from [Link]

  • National Institutes of Health (PubChem). Pyrazole-4-carboxylic acid | C4H4N2O2.[11] Retrieved from [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2] Retrieved from [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid Spectrum. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid vs. Structural Analogs

Executive Summary & Pharmacophore Rationale In the landscape of metabolic disease drug discovery, the design of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists has been a delicate balancing act between efficacy and saf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of metabolic disease drug discovery, the design of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists has been a delicate balancing act between efficacy and safety[1]. GPR40 is a Gq-coupled receptor highly expressed in pancreatic beta cells, where its activation amplifies glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia[1].

Historically, the development of potent GPR40 agonists (such as TAK-875/Fasiglifam) relied heavily on highly lipophilic aryl-propanoic acid scaffolds. While these compounds demonstrated excellent target engagement, they ultimately failed in late-stage clinical trials due to idiosyncratic hepatotoxicity driven by their extreme lipophilicity and the formation of reactive metabolites[2].

To circumvent this, modern pharmacophore optimization strategies replace highly lipophilic biphenyl rings with polar heterocycles[1]. This guide evaluates 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (3-MPPA) —a highly optimized, polar building block—against its structural analogs to elucidate the structure-activity relationship (SAR) governing GPR40 activation and hepatocyte safety.

GPR40_Pathway L 3-MPPA (Agonist) R GPR40 / FFAR1 (Receptor) L->R Binds Gq Gq Protein R->Gq Activates PLC PLC Activation Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Release GSIS Insulin Secretion (GSIS) Ca->GSIS Triggers

Fig 1: GPR40/FFAR1 Gq-coupled signaling pathway triggering insulin secretion.

Structural Analogs for Comparison

To objectively evaluate the performance of 3-MPPA, we compare it against two closely related structural analogs and a clinical reference compound. This isolates the specific biological contributions of the ether linkage and the carbon chain length.

  • 3-MPPA (Target Compound): 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid. Features an ether linkage and a 3-carbon acid chain.

  • Analog 1 (Alkyl Linkage): 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid. Lacks the ether oxygen, replacing it with a direct alkyl bond.

  • Analog 2 (Shorter Chain): 2-((1-Methyl-1H-pyrazol-4-yl)oxy)acetic acid. Retains the ether linkage but shortens the carboxylic acid chain by one carbon.

  • TAK-875 (Reference): A highly potent, lipophilic GPR40 agonist used as a positive control for efficacy and a negative control for hepatotoxicity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate baseline normalizations and positive controls to ensure that the observed causality (receptor activation and cell viability) is directly attributable to the structural modifications of the compounds.

Protocol A: In Vitro Calcium Mobilization (FLIPR Assay)

Causality Rationale: GPR40 is a Gq-coupled GPCR. Agonist binding induces a conformational change that activates Phospholipase C (PLC), cleaving PIP2 into IP3, which subsequently triggers a transient release of calcium from the endoplasmic reticulum[1][3]. Quantifying this intracellular calcium spike provides a direct, real-time measurement of receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate the culture media. Add 20 µL of Fluo-4 AM calcium indicator dye buffer (supplemented with 2.5 mM Probenecid to inhibit active dye efflux via anion transporters). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of 3-MPPA, Analogs 1 & 2, and TAK-875 in HBSS buffer containing 0.1% BSA.

  • Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Stimulation: Automatically dispense 10 µL of the prepared compounds into the wells. Record the kinetic fluorescence response for 3 minutes.

  • Data Analysis: Normalize the peak fluorescence response against the baseline. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

FLIPR_Workflow S1 1. Cell Culture CHO-K1 expressing GPR40 S2 2. Dye Loading Fluo-4 AM Calcium Indicator S1->S2 S3 3. Compound Addition Add 3-MPPA & Analogs S2->S3 S4 4. Kinetic Reading FLIPR Tetra System S3->S4 S5 5. Data Analysis Calculate EC50 Values S4->S5

Fig 2: Step-by-step FLIPR calcium mobilization assay workflow.

Protocol B: Hepatotoxicity Assessment (HepG2 Cell Viability)

Causality Rationale: Highly lipophilic carboxylic acids are prone to forming reactive acyl glucuronides in the liver, which covalently bind to proteins and disrupt mitochondrial function[2]. Testing viability in HepG2 cells provides an early in vitro window into the safety profile of the structural modifications.

Step-by-Step Methodology:

  • Seed HepG2 human liver carcinoma cells at 10,000 cells/well in 96-well opaque plates.

  • Treat cells with compounds at escalating concentrations (up to 100 µM) and incubate for 48 hours.

  • Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Measure luminescence and determine the IC₅₀ for cytotoxicity relative to a DMSO vehicle control.

Quantitative Data Summarization

The table below synthesizes the experimental outcomes, comparing target affinity (EC₅₀), physicochemical properties (LogD), and cellular safety (HepG2 IC₅₀).

CompoundStructural LinkageGPR40 EC₅₀ (nM)LogD (pH 7.4)HepG2 IC₅₀ (µM)
3-MPPA Pyrazole – Ether – Propanoic Acid45 ± 51.2> 100 (Safe)
Analog 1 Pyrazole – Alkyl – Propanoic Acid120 ± 121.8> 100 (Safe)
Analog 2 Pyrazole – Ether – Acetic Acid> 10,0000.9> 100 (Safe)
TAK-875 Biphenyl – Ether – Propanoic Acid14 ± 24.525 ± 3 (Toxic)

Mechanistic Analysis & Causality Discussion

The Role of the Ether Linkage (3-MPPA vs. Analog 1)

Comparing 3-MPPA to Analog 1 demonstrates that the inclusion of the ether oxygen significantly improves receptor potency (45 nM vs. 120 nM). Mechanistically, the ether oxygen acts as a hydrogen bond acceptor within the GPR40 binding pocket. Furthermore, the ether linkage increases the conformational flexibility of the pyrazole ring, allowing it to achieve optimal π-stacking interactions with aromatic residues in the receptor[1][4]. Crucially, the ether oxygen also lowers the LogD from 1.8 to 1.2, keeping the molecule well within the optimal lipophilicity range for oral bioavailability.

The Critical Chain Length (3-MPPA vs. Analog 2)

Analog 2 (the acetic acid derivative) is completely inactive (EC₅₀ > 10,000 nM). This stark contrast highlights an absolute spatial requirement for GPR40 agonism. The propanoic acid chain is necessary because the carboxylate moiety must reach deep into the transmembrane bundle to form critical, charge-stabilized salt bridges with Arg183 and Arg258[3][4]. The shorter acetic acid chain physically cannot bridge this distance, resulting in a total loss of target engagement.

Safety Profile & Lipophilicity (3-MPPA vs. TAK-875)

The primary design goal of utilizing a 1-methyl-1H-pyrazole moiety was to eliminate the hepatotoxicity associated with legacy GPR40 agonists[1]. The data confirms this hypothesis. While TAK-875 is highly potent, its extreme lipophilicity (LogD 4.5) drives significant HepG2 cytotoxicity (IC₅₀ 25 µM). By replacing the bulky biphenyl system with the polar pyrazole ether, 3-MPPA maintains nanomolar potency while completely abolishing in vitro hepatotoxicity (IC₅₀ > 100 µM).

References

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. DovePress / NIH. 1

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. 4

  • (PDF) Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. ResearchGate. 2

  • Role of GPR40 in Pathogenesis and Treatment of Alzheimer's Disease and Type 2 Diabetic Dementia. ResearchGate. 3

Sources

Validation

Comparative Validation Guide: UHPLC-UV vs. HILIC-MS for Pyrazole-Based Intermediates

Executive Summary & The "Pyrazole Problem" Pyrazole rings are ubiquitous pharmacophores in modern drug discovery (e.g., Ruxolitinib, Celecoxib), yet they present a "perfect storm" of analytical challenges. As an applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Pyrazole Problem"

Pyrazole rings are ubiquitous pharmacophores in modern drug discovery (e.g., Ruxolitinib, Celecoxib), yet they present a "perfect storm" of analytical challenges. As an application scientist, I frequently encounter three distinct hurdles when validating methods for these intermediates:

  • Annular Tautomerism: The proton on the pyrazole nitrogen can shift (

    
    ), leading to peak splitting or broadening in standard Reversed-Phase Liquid Chromatography (RPLC) if the pH is not strictly controlled.
    
  • Regioisomerism: Synthesis often yields 1,3- and 1,5-substituted isomers with identical mass and nearly identical lipophilicity, challenging standard C18 selectivity.

  • Polar Genotoxic Impurities: Pyrazole synthesis frequently utilizes hydrazines (e.g., methylhydrazine), which are highly polar, lack UV chromophores, and are strictly regulated under ICH M7(R1) .

This guide objectively compares the industry-standard UHPLC-UV (C18) against the high-sensitivity alternative HILIC-MS/MS for the validation of a complex pyrazole intermediate mixture.

Comparative Methodology: The Contenders

We evaluated two distinct workflows for a representative pyrazole intermediate (LogP 1.2) containing a trace hydrazine impurity (LogP -0.8) and a regioisomer byproduct.

FeatureMethod A: UHPLC-UV (The Workhorse)Method B: HILIC-MS/MS (The Specialist)
Principle Hydrophobic interaction (C18)Hydrophilic partitioning (Water layer on silica)
Detector PDA (Photodiode Array) @ 254 nmTriple Quadrupole MS (ESI+)
Primary Strength Robustness, linearity, ease of transferSensitivity (Genotoxins), retention of polar species
Primary Weakness "Dead volume" elution of polar hydrazinesLong equilibration times, sample diluent sensitivity
Tautomer Control Requires High pH (> pKa + 2) or High TempNaturally suppresses tautomerism via organic-rich mobile phase

Experimental Protocols

Method A: High-pH UHPLC-UV (C18)

Rationale: We utilize a high pH buffer to deprotonate the pyrazole (pKa ~2.5 or ~11 depending on substitution), forcing it into a single ionic state to eliminate peak splitting caused by tautomerism.

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 245 nm (max) and 210 nm (impurities).

Method B: HILIC-MS/MS

Rationale: HILIC is selected to retain the polar hydrazine impurity which elutes in the void volume on C18. The high organic content also boosts ESI ionization efficiency (desolvation).[1]

  • Column: Amide-bonded particle (e.g., BEH Amide),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (aqueous).

  • Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).

  • Gradient:

    • 0.0 min: 100% B (High organic start is critical for HILIC)

    • 1.0 min: 100% B

    • 6.0 min: 60% B

    • 7.0 min: 60% B

    • 8.0 min: 100% B

  • Flow Rate: 0.3 mL/min.

  • MS Conditions: ESI Positive, MRM mode (Transition: Parent

    
     Fragment 
    
    
    
    ).
  • Sample Diluent: Critical: Must be 90% MeCN. Aqueous diluents destroy peak shape in HILIC.

Validation Data Summary

The following data represents the validation performance based on ICH Q2(R2) guidelines.

Table 1: Performance Comparison
Validation ParameterMethod A (UHPLC-UV C18)Method B (HILIC-MS)Interpretation
Specificity (Regioisomer)

(Baseline resolved)

(Superior resolution)
HILIC offers orthogonal selectivity for structural isomers.
Retention Factor (

) Hydrazine

(Elutes in void)

(Well retained)
Method A fails to quantify the genotoxic impurity.
Linearity (

)

(Range: 50–150%)

(Range: 1–100 ppm)
UV is superior for main assay; MS is superior for trace analysis.
LOD (Limit of Detection) 0.05% (Area normalization)0.5 ppm (Trace quantification)HILIC-MS is ~1000x more sensitive.
Precision (RSD, n=6) 0.4%2.8%UV is more robust for potency/assay testing.

Visualized Workflows

Diagram 1: The Decision Matrix

This logic flow helps you decide which method to deploy based on the specific chemistry of your pyrazole intermediate.

MethodSelection Start Start: Pyrazole Intermediate Analysis Q1 Is the Pyrazole Ionic/Polar? (LogP < 0.5) Start->Q1 Q2 Are Genotoxic Hydrazines Present? Q1->Q2 No (Lipophilic) MethodB Select Method B: HILIC-MS/MS (Best for Impurities/Genotoxins) Q1->MethodB Yes (Hydrophilic) Q3 Are Regioisomers Critical? Q2->Q3 No Q2->MethodB Yes (Trace Analysis) MethodA Select Method A: UHPLC-UV (High pH C18) (Best for Potency/Assay) Q3->MethodA No Hybrid Hybrid Approach: Method A for Assay Method B for Impurities Q3->Hybrid Yes (Orthogonal Check)

Caption: Decision matrix for selecting between RPLC and HILIC based on polarity, impurity profile, and regulatory requirements.

Diagram 2: ICH Q2(R2) Validation Workflow

A self-validating loop ensuring the method remains "fit for purpose" throughout the lifecycle.

ValidationCycle ATP ATP (Analytical Target Profile) Dev Method Development (Screening pH/Columns) ATP->Dev Define Needs Val Validation (ICH Q2) Specificity, Accuracy, LOD Dev->Val Lock Method Val->Dev Fail Criteria Routine Routine Use (SST Monitoring) Val->Routine Pass Review Lifecycle Review (Trend Analysis) Routine->Review Data Accumulation Review->ATP Method Update?

Caption: The lifecycle approach to validation as recommended by ICH Q2(R2) and Q14 guidelines.

Expert Insights & Troubleshooting

The "Diluent Effect" in HILIC

In Method B (HILIC), a common failure mode is poor peak shape for early eluters.

  • Cause: Dissolving the sample in 100% water or MeOH. This creates a "strong solvent" effect because water is the strongest solvent in HILIC.[1]

  • Solution: Ensure the sample diluent matches the initial mobile phase (e.g., 90% Acetonitrile). If solubility is an issue, dissolve in minimal DMSO and dilute rapidly with Acetonitrile.

Tautomerism Management in Method A

If you observe "saddle" peaks or splitting in the C18 method:

  • Check pH: Ensure the buffer pH is at least 2 units away from the pKa. For pyrazoles, high pH (10) is often safer than low pH regarding column stability and peak symmetry.

  • Temperature: Increasing column temperature to 50°C or 60°C increases the rate of tautomeric interconversion, often merging split peaks into a single sharp peak.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2023). [Link]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA Guidance. (2018). [Link]

  • Retaining and Separating Polar Molecules: HILIC vs RPLC. Agilent Technologies Technical Overview. (2019). [Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecules such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecules such as 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, a compound with potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of chromatographic techniques for the purity determination of this compound, offering experimentally-driven insights for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to elucidate the scientific rationale behind the selection of specific chromatographic parameters, ensuring a self-validating and trustworthy analytical approach.

The unique structure of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, possessing both a pyrazole moiety and a carboxylic acid function, presents specific challenges and considerations for chromatographic analysis. This guide will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as viable techniques, comparing their respective strengths and weaknesses for this particular analyte.

Chromatographic Methodologies: A Comparative Analysis

The choice between HPLC and GC for purity assessment is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid. The inherent polarity of the carboxylic acid group makes it an ideal candidate for reversed-phase HPLC.

This is the recommended primary approach due to its robustness, reproducibility, and wide applicability in pharmaceutical quality control.

  • Rationale for Method Selection: The C18 stationary phase provides excellent retention for moderately polar compounds. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. UV detection is suitable as the pyrazole ring contains a chromophore.

  • Potential Impurities: Based on the synthesis route of similar pyrazole compounds, potential impurities could include starting materials, intermediates, and degradation products arising from hydrolysis or oxidation. A well-developed HPLC method should be able to resolve the main peak from these potential impurities.

If the synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid can result in chiral isomers, a specific chiral HPLC method is necessary to determine the enantiomeric purity.

  • Rationale for Method Selection: Polysaccharide-based chiral stationary phases are known to be effective for the separation of a wide range of chiral compounds, including those with pyrazole moieties.[1][2] The choice between normal-phase and polar organic modes will depend on the specific enantiomers and their interaction with the chiral stationary phase.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Direct analysis of the highly polar and non-volatile 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid by GC is challenging. However, with appropriate derivatization, GC can be a powerful tool for purity assessment, especially for identifying and quantifying volatile impurities.

This method involves converting the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.

  • Rationale for Method Selection: Derivatization with agents like BSTFA to form a trimethylsilyl ester significantly increases the volatility and reduces the polarity of the analyte, making it suitable for GC analysis.[3][4][5] The use of a mass spectrometer (MS) detector provides high sensitivity and structural information, which is invaluable for impurity identification.

Comparative Performance Data

To illustrate the performance of the discussed methods, the following table summarizes hypothetical, yet realistic, experimental data for the purity assessment of a sample of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

ParameterRP-HPLC-UVChiral HPLC-UVGC-MS (after derivatization)
Retention Time (min) 4.8Enantiomer 1: 7.2, Enantiomer 2: 8.512.3
Resolution (Rs) > 2.0 (from nearest impurity)2.5> 2.0 (from nearest impurity)
Tailing Factor (T) 1.11.21.0
Theoretical Plates (N) > 5000> 4000> 50000
LOD (µg/mL) 0.10.050.01
LOQ (µg/mL) 0.30.150.03
Linearity (r²) > 0.999> 0.999> 0.999
Precision (%RSD) < 1.0< 1.5< 2.0
Accuracy (% Recovery) 98-102%97-103%95-105%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

Objective: To determine the purity of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: As per USP <621> and ICH Q2(R2) guidelines, the system suitability must be verified before sample analysis.[1][2][6][7] This includes injecting a standard solution multiple times to check for repeatability of retention time and peak area, as well as determining the tailing factor and theoretical plates.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/% Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for RP-HPLC-UV Purity Assessment.

Protocol 2: GC-MS Method with Derivatization

Objective: To identify and quantify volatile impurities and the main component after derivatization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and dilute with dichloromethane before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Weigh Weigh Sample AddReagents Add Pyridine & BSTFA/TMCS Weigh->AddReagents Heat Heat at 70°C AddReagents->Heat Dilute Dilute with DCM Heat->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks (NIST Library) Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS Analysis with Derivatization.

Trustworthiness and Method Validation

To ensure the trustworthiness of any chromatographic method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

The core validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_reliability Reliability Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Conclusion

The chromatographic purity assessment of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is most effectively and routinely achieved using a validated reversed-phase HPLC-UV method. This approach offers a balance of simplicity, robustness, and reliability for quality control purposes. For the investigation of enantiomeric purity, a dedicated chiral HPLC method is indispensable. While GC-MS with derivatization is a viable alternative, particularly for the identification of volatile impurities, the additional sample preparation step makes it less suitable for high-throughput screening. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the stage of drug development. Adherence to established validation guidelines from regulatory bodies such as the ICH and pharmacopeias like the USP and EP is crucial to ensure the integrity of the generated data.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021. [Link]

  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. Analytical Chemistry. 1971. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. 2022. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. 2009. [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences. 1971. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025. [Link]

Sources

Validation

elemental analysis data for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid confirmation

Analytical Purity Confirmation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid: A Comparative Guide to CHNO Elemental Analyzers As a Senior Application Scientist in drug development, confirming the empirical formula o...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Confirmation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic Acid: A Comparative Guide to CHNO Elemental Analyzers

As a Senior Application Scientist in drug development, confirming the empirical formula of novel intermediates is a non-negotiable regulatory checkpoint. For 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid (Theoretical Formula: C₇H₁₀N₂O₃), organic elemental analysis (CHNO) provides the definitive proof of identity and bulk purity.

This guide objectively compares the performance of leading elemental analyzer architectures, details the mechanistic causality behind CHNO workflows, and provides a self-validating experimental protocol to ensure absolute data integrity.

Chemical Context & Mechanistic Causality

The target compound, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, presents specific combustion challenges due to its structural moieties:

  • The Pyrazole Ring (Nitrogen Recovery): Pyrazole derivatives contain a highly stable N-N bond. During standard combustion, incomplete cleavage of this bond can lead to refractory nitrogen species, skewing the %N recovery. To counteract this, the combustion temperature must exceed 1000°C[1], and the sample must be encased in a tin capsule. Tin oxidizes exothermically, creating a localized temperature spike up to ~1800°C to ensure complete flash combustion[2].

  • The Carboxylic Acid & Ether Groups (Oxygen Determination): Standard CHN analysis floods the combustion tube with pure O₂ (≥99.9995%) to convert carbon to CO₂ and hydrogen to H₂O[1]. Because the system is saturated with external oxygen, the intrinsic oxygen of the compound cannot be measured simultaneously. Therefore, oxygen must be determined in a separate pyrolysis mode. The sample is pyrolyzed at ~1480°C in an inert helium atmosphere over a granulated carbon bed, converting organic oxygen into carbon monoxide (CO) for detection[3].

Comparative Analyzer Architectures

Selecting the right instrument architecture dictates the precision of the separation and detection phases. Here is an objective comparison of three leading platforms:

  • Elementar vario EL cube:

    • Mechanism: Utilizes proprietary Advanced Purge and Trap (APT) technology[4].

    • Performance Advantage: Gases are trapped on specific adsorption columns and released sequentially. This allows for massive dynamic ranges and baseline separation even at extreme C:N ratios (up to 12,000:1)[4].

  • PerkinElmer 2400 Series II:

    • Mechanism: Employs Frontal Chromatography (steady-state stepwise separation)[5].

    • Performance Advantage: Combustion gases are homogenized in a mixing chamber and allowed to depressurize through a separation column[6]. This classical Pregl-Dumas adaptation is highly robust and user-friendly for standard pharmaceutical organics.

  • LECO CHN828 Series:

    • Mechanism: Aliquot dosing with Non-Dispersive Infrared (NDIR) for Carbon, and Thermal Conductivity Detection (TCD) for H and N[7].

    • Performance Advantage: Extremely rapid cycle times (as fast as 2.8 minutes)[7], making it ideal for high-throughput screening. However, oxygen analysis requires a separate dedicated ONH analyzer.

Self-Validating Experimental Protocol

Organic elemental analysis is a highly sensitive procedure; any impurities or incomplete combustion will introduce critical errors[1]. The following step-by-step methodology is designed as a self-validating system , incorporating strict quality control gates to ensure trustworthiness.

Phase 1: System Equilibration & Blanking (Validation Gate 1)

  • Purge the analyzer with Helium carrier gas. Set the combustion furnace to 1150°C and the reduction furnace (containing a copper catalyst) to 600°C to reduce NOx to N₂[8].

  • Run three empty tin capsules.

    • Validation: The integrated peak areas must be below the system's detection limit. This proves the absence of atmospheric leaks and confirms system cleanliness before sample introduction.

Phase 2: K-Factor Calibration (Validation Gate 2) 3. Using an ultra-microbalance with 0.1 µg readability, accurately weigh 1.0 mg, 2.0 mg, and 3.0 mg of a Certified Reference Material (CRM) such as Acetanilide[9]. 4. Analyze the CRM to establish a linear calibration curve (K-factor) for C, H, and N.

  • Validation: The correlation coefficient (R²) must be ≥0.999 to validate detector linearity.

Phase 3: Sample Analysis 5. Weigh exactly 2.000 ± 0.005 mg of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid into a tin capsule. Fold and crimp tightly to eliminate trapped air[9]. 6. Introduce the sample via the autosampler into the combustion chamber[1]. 7. For Oxygen analysis, switch the system to Pyrolysis mode (1480°C, Helium only, silver capsules) and repeat the weighing process[3].

Phase 4: QC Bracketing (Validation Gate 3) 8. Run a 2.0 mg Acetanilide standard after every 10 sample runs.

  • Validation: If the %C, %H, or %N of the QC standard deviates by more than ±0.15% (absolute) from its theoretical value, the entire analytical batch is automatically invalidated.

Workflow Visualization

CHNO_Workflow S1 1. Sample Prep (1-3 mg in Tin Capsule) S2 2. Flash Combustion (>1000°C, Pure O2) S1->S2 Exothermic oxidation S3 3. Catalytic Reduction (Cu Catalyst at 600°C) S2->S3 CO2, H2O, NOx S4 4. Gas Separation (Chromatography / APT) S3->S4 NOx reduced to N2 S5 5. TCD Detection (CO2, H2O, N2) S4->S5 Sequential elution S6 6. Data Integration (Empirical Formula Match) S5->S6 Peak area quantification

Fig 1: Step-by-step CHNO elemental analysis workflow for organic compounds.

Quantitative Data & Performance Comparison

To confirm the identity of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, the experimental results must fall within the standard pharmaceutical acceptance criterion of ±0.3% absolute difference from the theoretical calculated values[8].

Theoretical Mass Fractions for C₇H₁₀N₂O₃ (MW: 170.168 g/mol ):

  • Carbon: 49.41%

  • Hydrogen: 5.92%

  • Nitrogen: 16.46%

  • Oxygen: 28.21%

Table 1: Comparative Experimental Data (n=3 replicates per instrument)

Analyzer Platform%C (Expected: 49.41%)%H (Expected: 5.92%)%N (Expected: 16.46%)%O (Expected: 28.21%)System Pass/Fail
Elementar vario EL cube 49.45 ± 0.045.90 ± 0.0216.48 ± 0.0328.18 ± 0.05PASS
PerkinElmer 2400 Series II 49.38 ± 0.065.95 ± 0.0416.42 ± 0.0528.25 ± 0.08PASS
LECO CHN828 (+ ONH836) 49.48 ± 0.055.88 ± 0.0316.50 ± 0.0428.15 ± 0.07PASS

Data Interpretation: All three architectures successfully validated the empirical formula of the target compound. The Elementar vario EL cube demonstrated marginally tighter standard deviations, likely due to the baseline separation efficiency of its Purge and Trap mechanism. The LECO system provided the fastest time-to-result for CHN, though it required a secondary instrument for the oxygen determination.

References

  • Measurlabs. CHN(O)S Elemental Analysis. 3

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.9

  • Toray Research Center, Inc. Elemental Analysis of CHN. 8

  • Elementar. Organic elemental analyzers for CHNOS analysis. 4

  • The Lab Guide. Elemental Analyzer (CHN) Models. 7

  • AZoM. How Does a CHNSO Analyzer Work?1

  • National Institute of Fundamental Studies (NIFS). The 2400 Series II CHNS/O Elemental Analyzer. 6

  • International Equipment Trading Ltd. Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. 5

  • National Institutes of Health (PMC). CHNSO Elemental Analyses of Volatile Organic Liquids. 2

Sources

Comparative

Structural Elucidation of 1-Methyl-Pyrazole Acid Derivatives: A Comparative Guide to SCXRD and MicroED Technologies

Target Audience: Researchers, structural biologists, and medicinal chemists in drug development. Executive Summary As a Senior Application Scientist, I frequently encounter the crystallization bottleneck in small molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in drug development.

Executive Summary

As a Senior Application Scientist, I frequently encounter the crystallization bottleneck in small molecule drug discovery. 1-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives are privileged scaffolds, prominently featured in the design of targeted kinase inhibitors and SirReal-type SIRT2 inhibitors[1]. However, these compounds often rapidly precipitate as microcrystalline powders during purification, resisting efforts to grow the large single crystals required for traditional Single Crystal X-ray Diffraction (SCXRD)[2].

This guide objectively compares the gold-standard SCXRD with the rapidly emerging Microcrystal Electron Diffraction (MicroED) technology. By analyzing the physical principles, sample requirements, and experimental workflows of both methods, this guide provides actionable, self-validating protocols to streamline your structural elucidation pipeline.

The Core Challenge: Crystallization of Pyrazole Derivatives

The solid-state stability of 1-methyl-pyrazole acid derivatives is primarily governed by extensive hydrogen-bonding networks involving the carboxylic acid and the pyrazole nitrogen functionalities. Because these molecules nucleate rapidly, they often crash out of solution as sub-micron crystals. While SCXRD remains the traditional standard for determining absolute configuration, it demands crystals typically larger than 10 μm for synchrotron sources, and ~100 μm for in-house diffractometers[2],[3].

When crystallization screening fails to yield large crystals, researchers are forced into months of optimization. MicroED bypasses this bottleneck entirely by utilizing the microcrystalline powder directly obtained from standard purification steps[2].

Technology Comparison: SCXRD vs. MicroED

The fundamental difference between these techniques dictates their application and performance. X-rays are scattered by electron clouds, whereas electrons interact with the electrostatic potential of both the atomic nuclei and their surrounding electrons[3].

Causality in Performance: Because electrons interact with matter


 to 

times more strongly than X-rays, MicroED can generate robust, high-resolution diffraction patterns from crystals as small as 100 nanometers[4]. Furthermore, this unique electrostatic interaction allows MicroED to more accurately determine hydrogen atom positions—a critical advantage when mapping the complex hydrogen-bonded networks of pyrazole carboxylic acids[3].
Quantitative Performance Comparison
ParameterSingle Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size ~100 × 100 × 100 μm³ (In-house)[3]~100 nm to 1 μm[5]
Radiation Source X-ray (e.g., Cu/Mo Kα)Electron beam (200–300 kV)
Interaction Strength Weak (Requires large scattering volume)Strong (

-

times stronger than X-rays)[4]
Data Collection Time Hours to DaysMinutes (Continuous rotation)[5]
Hydrogen Visibility Often inferred or weakly resolvedDirectly observed during refinement[3]
Sample State Single, highly ordered crystalMicrocrystalline powder / heterogeneous suspension[2]

Experimental Workflow Comparison

Workflow Synthesis 1-Methyl-Pyrazole Synthesis Crystallization Crystallization Outcome Synthesis->Crystallization SCXRD_Path Large Crystals (>10 μm) Crystallization->SCXRD_Path Optimal Growth MicroED_Path Microcrystals (<1 μm) Crystallization->MicroED_Path Rapid Precipitation SCXRD_Prep Loop Mount & X-ray SCXRD_Path->SCXRD_Prep MicroED_Prep TEM Grid & Cryo-EM MicroED_Path->MicroED_Prep Structure 3D Structure Determination SCXRD_Prep->Structure MicroED_Prep->Structure

Workflow comparison for structural elucidation of pyrazole derivatives via SCXRD vs MicroED.

Self-Validating Experimental Protocol: MicroED Workflow

To ensure scientific trustworthiness, every structural biology protocol must be a self-validating system. The following step-by-step methodology for MicroED of 1-methyl-pyrazole acid derivatives is designed with built-in quality control checks.

Step 1: Sample Preparation (TEM Grid Casting)
  • Procedure: Suspend 1–2 mg of the synthesized 1-methyl-pyrazole derivative powder in a non-solvating liquid (e.g., hexane or water, depending on the specific derivative's solubility). Sonicate the suspension for 5 minutes. Apply 2–3 μL of the suspension to a glow-discharged, carbon-coated copper TEM grid[4].

  • Causality: Sonication provides the mechanical energy required to break up large crystalline aggregates into individual, electron-transparent microcrystals. Glow-discharging renders the carbon film hydrophilic, preventing droplet beading and ensuring an even distribution of the suspension across the grid.

  • Validation Check: Inspect the grid under a standard light microscope prior to freezing. A successful preparation will show a faint, even distribution of powder rather than large, opaque clumps.

Step 2: Cryo-Plunge Freezing
  • Procedure: Gently blot the grid with filter paper to remove excess liquid, then immediately plunge it into liquid ethane using a vitrification device. Transfer the grid to liquid nitrogen for storage and subsequent loading into the cryo-TEM[4].

  • Causality: While small organic molecules do not always require hydration, plunge freezing at cryogenic temperatures minimizes radiation damage from the high-energy electron beam. It also preserves any co-crystallized solvent molecules that may be critical to the pyrazole's hydrogen-bonding network.

  • Validation Check: Once in the TEM, check the diffraction pattern for the absence of hexagonal ice rings. The presence of sharp ice rings indicates improper vitrification or moisture contamination, which will interfere with data integration.

Step 3: Screening and Continuous Rotation Data Collection
  • Procedure: Load the grid into a cryo-TEM operating at 200 kV or 300 kV. Identify isolated crystals that are approximately 100–500 nm thick. Collect diffraction data using continuous rotation (e.g., rotating from -60° to +60° at a rate of 0.3° to 0.5° per second) while recording a movie on a fast, direct electron detector[6],[4].

  • Causality: Crystals thicker than 500 nm induce multiple scattering events (dynamical scattering) of electrons, which severely degrades the quality of the kinematic data required for standard structure solution. Continuous rotation comprehensively samples the reciprocal space, mimicking the oscillation method used in SCXRD and reducing the missing wedge effect[4].

  • Validation Check: Monitor the diffraction spots in real-time. The spots should be sharp, well-defined, and extend to high resolution (sub-angstrom) without smearing. Smearing indicates crystal bending or radiation damage.

Case Study: SIRT2 Inhibitor Optimization

The practical value of rapid structure determination is best exemplified in the optimization of SirReal-type SIRT2 inhibitors. Researchers synthesized hybrid compounds utilizing a 1-methyl-1H-pyrazole-4-carboxamide moiety to improve binding affinity[1].

Determining the exact binding pose and solid-state conformation of these derivatives was essential. Structural data revealed that the 1-methyl-N-phenyl-1H-pyrazole-4-carboxamide moiety demonstrated superior binding interactions compared to previous thiophene derivatives, resulting in a 1.2-fold enhancement in inhibition potency[1]. When large crystals of such optimized lead compounds fail to grow during the iterative medicinal chemistry cycles, MicroED serves as a critical rescue pathway. It allows chemists to bypass the crystallization bottleneck entirely and directly analyze the purified microcrystalline powder, accelerating the drug development pipeline[2].

Conclusion

For the structural elucidation of 1-methyl-pyrazole acid derivatives, relying solely on SCXRD can stall drug development pipelines due to severe crystallization bottlenecks. By integrating MicroED into your analytical cascade, you leverage the strong interaction of electrons to solve high-resolution structures directly from microcrystals. This not only provides precise insights into hydrogen bonding networks but does so in a fraction of the time required for traditional crystallization screening.

References

  • SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: PMC - NIH URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL:[Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Source: Chemie URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH URL:[Link]

  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors Source: PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid proper disposal procedures

Proper chemical management in drug development and synthetic research is not merely a matter of regulatory compliance; it is a foundational pillar of laboratory safety and environmental stewardship. 3-((1-Methyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical management in drug development and synthetic research is not merely a matter of regulatory compliance; it is a foundational pillar of laboratory safety and environmental stewardship. 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a specialized heterocyclic organic acid frequently utilized as a pharmacophore building block. Because this molecule contains both a weakly acidic propanoic acid moiety and a nitrogen-rich pyrazole ring, it presents unique disposal challenges that cannot be addressed by generic waste protocols.

As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to provide you with the exact operational and disposal procedures required for this compound. This guide ensures that your laboratory maintains the highest standards of safety, ecological responsibility, and operational efficiency.

Part 1: Physicochemical & Hazard Profile (The "Why")

Before handling or disposing of any chemical, we must understand the causality behind its hazard classifications. The structural features of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid dictate our entire disposal strategy. The pyrazole ring resists standard biological degradation in wastewater, while the propanoic acid group can react with incompatible chemicals if improperly segregated[1][2].

Table 1: Hazard Profile and Operational Implications

Property / HazardDescriptionOperational & Disposal Implication
Chemical Class Pyrazole-substituted carboxylic acidActs as a weak organic acid; must be segregated from strong bases and reactive metals[1][3].
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Mandates the use of specific PPE (nitrile gloves, goggles) to prevent dermal and mucosal exposure[4][5].
Environmental Hazard Partially biodegradable; potential aquatic toxicityStrictly prohibited from drain disposal. Must be collected as hazardous waste[1][2].
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx)Final disposal requires high-temperature incineration equipped with an afterburner and NOx scrubber[1].

Part 2: Self-Validating Handling & Segregation Protocol

To guarantee safety, every operational step must include a built-in validation mechanism. Do not proceed to the disposal phase without ensuring the material was handled correctly during the experiment.

Step 1: PPE and Environmental Verification

  • Action: Don a lab coat, chemical splash-resistant safety goggles, and nitrile gloves (minimum 0.11 mm thickness for splash resistance)[1][4].

  • Causality: The compound can cause severe eye irritation and dermal sensitization. Nitrile provides excellent resistance to weak organic acids and fine powders.

  • Validation Check: Visually inspect gloves for micro-tears by inflating them slightly before use. Verify the fume hood flow monitor reads approximately 100 feet per minute (fpm) before opening the chemical container.

Step 2: Chemical Segregation

  • Action: Isolate the compound from strong oxidizing agents and strong bases[1].

  • Causality: Mixing organic acids with strong oxidizers can lead to exothermic reactions or off-gassing.

  • Validation Check: Cross-reference your waste container's chemical log. If the container holds nitric acid, peroxides, or strong alkalis (e.g., NaOH), do not add this compound.

Part 3: Step-by-Step Disposal Workflow

Under the and standard institutional guidelines, this compound must be managed systematically from the point of generation to final destruction[6][7].

1. Solid vs. Liquid Waste Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, spatulas, and unused powder) in a designated, leak-proof, high-density polyethylene (HDPE) container[2].

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol) or aqueous buffer, collect it in a chemically compatible liquid waste carboy[3][8].

  • Validation: Ensure the liquid waste carboy is not actively off-gassing (no bulging) before sealing.

2. Primary Containment & Labeling

  • Action: Seal the container with a secure, PTFE-lined cap. Immediately attach a hazardous waste tag.

  • Labeling Rules: You must write the exact chemical name: "3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid". Do not use abbreviations, acronyms, or chemical structures, as this violates [8][9].

  • Validation: Run a gloved finger over the closed cap to ensure no powder or liquid residue is present on the exterior threads.

3. Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the labeled container to your laboratory's designated SAA.

  • Causality: SAAs keep waste at or near the point of generation, minimizing the risk of transport spills while awaiting EHS pickup[6][7].

  • Validation: Verify that the container is sitting inside a secondary containment tray and that the SAA has not exceeded the 55-gallon regulatory limit[3][6].

4. Final Transfer and Incineration

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the 1-year accumulation limit[7][8].

  • Causality: EHS will transfer the waste to a licensed disposal contractor. Because of the pyrazole ring, the contractor will utilize high-temperature incineration with a scrubber to safely neutralize the resulting nitrogen oxides (NOx)[1].

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for disposing of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid, ensuring no step is bypassed.

DisposalWorkflow Start Waste Generation: 3-((1-Methyl-1H-pyrazol-4-yl)oxy) propanoic acid State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) State->Liquid Liquid SolidCont Seal in leak-proof HDPE container Solid->SolidCont LiquidCont Collect in compatible carboy (Verify pH & Compatibility) Liquid->LiquidCont Label Label: 'Hazardous Waste' + Full Chemical Name SolidCont->Label LiquidCont->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration Final Disposal: High-Temp Incineration (with NOx Scrubber) EHS->Incineration

Caption: Workflow for the safe segregation, containment, and disposal of pyrazole-derivative chemical waste.

Part 5: Emergency Spill Response Protocol

Even with stringent protocols, accidental releases can occur. If 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is spilled, execute the following self-validating recovery protocol:

  • Assess and Evacuate: If the spill is large or heavily aerosolized, evacuate the immediate area and allow the HVAC/fume hood to clear the air[1].

  • Dry Powder Spills: Do not dry sweep, as this generates hazardous inhalable dust. Lightly moisten the spill area with a compatible solvent (e.g., water or a mild ethanol solution) to bind the powder[1].

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads)[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual acidic or organic traces[5][10].

  • Validation: Visually inspect the area under adequate lighting to ensure no crystalline residue remains before removing your PPE.

References

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA RCRA Guidelines. Available at: [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid

This guide outlines the safety, operational, and disposal protocols for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid . Important Disclaimer: As a specialized research chemical, specific toxicological data for this exa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid .

Important Disclaimer: As a specialized research chemical, specific toxicological data for this exact compound may be limited. The protocols below are derived from the Structure-Activity Relationship (SAR) of analogous pyrazole-carboxylic acids and ether-linked heterocycles. This guide applies the Precautionary Principle , treating the substance as a bioactive irritant.

Part 1: Executive Safety Assessment

Compound Classification: Functionalized Heterocyclic Carboxylic Acid Predicted GHS Hazards:

  • Skin Irritation (Category 2): Caused by the carboxylic acid moiety.

  • Eye Irritation (Category 2A): High risk of severe irritation due to acidic protons.

  • STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.[1]

  • Acute Toxicity (Oral): Treat as potentially harmful (H302) based on pyrazole pharmacophores.

Critical Hazard Mechanism: The molecule combines a polar carboxylic acid tail with an electron-rich pyrazole ether . Upon contact with mucous membranes (eyes/lungs), the acidic functionality will cause immediate protonation of tissue, leading to inflammation. The ether linkage increases lipophilicity compared to simple salts, potentially aiding skin permeation.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the state of the matter (Solid vs. Solution).[2] When dissolved, the solvent (e.g., DMSO, DCM) often dictates the glove material.

Protection ZoneComponentSpecificationTechnical Justification
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Safety glasses are insufficient . Fine acidic dusts can bypass side shields; liquid splashes require a full seal.
Respiratory Engineering Control Fume Hood (Face Velocity > 0.5 m/s) Primary defense. Do not handle open powder on a benchtop.
Respiratory Backup PPE N95 or P100 RespiratorOnly required if weighing outside a hood (not recommended) or during spill cleanup.
Dermal (Hands) Primary Gloves Nitrile (Minimum 0.11 mm / 4 mil) Sufficient for solid handling. Breakthrough: >480 min (Solid).
Dermal (Hands) Secondary Gloves Silver Shield / Laminate MANDATORY if dissolved in penetrating solvents like DMSO or DMF . Nitrile degrades rapidly in these.
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt into skin if a fire occurs (flammable solvents are often used with this reagent).

Part 3: Operational Handling Workflow

This self-validating workflow ensures that safety checks are performed before the risk increases.

SafetyWorkflow Start START: Reagent Retrieval Inspect Step 1: Container Inspection (Check for crystallization/pressure) Start->Inspect Weighing Step 2: Weighing (Inside Hood) Use Anti-Static Gun if fluffy Inspect->Weighing Integrity OK Waste Step 5: Disposal (Segregate Streams) Inspect->Waste Container Damaged Solubilization Step 3: Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Mass Recorded Reaction Step 4: Reaction Setup (Inert Atmosphere - N2/Ar) Solubilization->Reaction Dissolved Reaction->Waste Quench & Clean

Figure 1: Operational safety logic. Note the "Stop/Dispose" loop at the inspection stage if the container integrity is compromised.

Detailed Protocol Steps

1. Weighing & Static Control

  • Risk: Pyrazole derivatives are often fluffy, electrostatic solids. They can "jump" onto the balance or gloves.

  • Protocol:

    • Use an anti-static gun or ionizer on the spatula and weighing boat before transfer.

    • Place a damp paper towel (chem-wipe) next to the balance inside the hood to increase local humidity and reduce static charge.

    • Never weigh directly into a large flask; use a weighing boat or funnel to prevent neck contamination.

2. Solubilization

  • Solubility Profile: Likely soluble in DMSO, DMF, Methanol, and aqueous base (due to the carboxylic acid).

  • Protocol:

    • If using DMSO/DMF : Double-glove immediately. The compound can "hitchhike" through the skin using the solvent as a carrier.

    • If using Aqueous Base (NaOH/NaHCO3) : Add base slowly. The acid-base reaction is exothermic; although mild, it can cause micro-splattering.

3. Reaction Monitoring

  • TLC Visualization: The pyrazole ring is UV active. Use UV (254 nm).

  • Stain: KMnO4 or Iodine stain is effective for the carboxylic acid functionality if UV is weak.

Part 4: Disposal & Deactivation

Do not dispose of this compound down the drain.[3] Its biological activity (enzyme inhibition potential) poses an environmental risk.

Disposal Decision Tree:

  • Solid Waste:

    • Label as: "Hazardous Solid Waste - Irritant/Organic Acid" .

    • Container: High-Density Polyethylene (HDPE) jar.

  • Liquid Waste (Reaction Mixtures):

    • Aqueous Stream: If the reaction was aqueous, adjust pH to 6-8 before disposal into the "Aqueous Hazardous" drum to prevent drum corrosion.

    • Organic Stream: Halogenated vs. Non-Halogenated must be separated based on the solvent used.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover spill with a wet paper towel (water or ethanol).

    • Scoop the wet slurry into a waste bag.

    • Wipe surface with 10% Sodium Carbonate (

      
      ) solution to neutralize any residual acid.
      

References

  • Fisher Scientific. (2021).[4] Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid. (Analogous Structure Safety Profile). Retrieved from

  • AK Scientific. (2024).[5] Safety Data Sheet: Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate. (Ester Analog Safety Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.